2,6-Dimethoxypyridine-3-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJWEBMUYYQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483294 | |
| Record name | 2,6-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58819-72-0 | |
| Record name | 2,6-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxypyridine-3-carboxaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde
CAS Number: 58819-72-0
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a substituted pyridine derivative characterized by the presence of two methoxy groups and an aldehyde functional group. These features make it a versatile building block in the synthesis of more complex heterocyclic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58819-72-0 | [2][3] |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 68-72 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |
| SMILES | COc1ccc(C=O)c(OC)n1 | [3] |
| InChI | 1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 | [3] |
Synthesis and Experimental Protocols
A plausible synthetic approach, adapted from the synthesis of a structurally related compound, 2-bromo-4-methoxypyridine-3-carboxaldehyde, is outlined below.[4] This proposed workflow serves as a foundational methodology that can be optimized for the target molecule.
Experimental Workflow: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dimethoxypyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LTMP), in an appropriate solvent is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete metalation at the 3-position.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for a period before being gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
While a complete set of spectroscopic data for this compound is not available in the provided search results, the following table summarizes the expected characteristic signals based on the analysis of structurally similar pyridine derivatives.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. - Two singlets for the two methoxy groups (OCH₃) around 3.8-4.2 ppm. - Two doublets for the aromatic protons on the pyridine ring. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the aldehyde group in the downfield region (185-195 ppm). - Signals for the carbon atoms of the pyridine ring, with those attached to the methoxy groups appearing at higher chemical shifts. - Signals for the methoxy carbons around 55-60 ppm. |
| IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and methoxy groups. - C-O stretching vibrations for the methoxy groups. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 167.16. - Fragmentation patterns characteristic of the loss of a proton, a methoxy group, or the entire aldehyde group. |
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents. The presence of the aldehyde and methoxy functional groups on the this compound core makes it a valuable intermediate for the synthesis of various bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
Logical Relationship: From Intermediate to Bioactive Compound
Caption: Synthetic utility of the core compound in generating diverse molecular scaffolds.
While specific examples of drugs synthesized directly from this compound were not identified in the provided search results, its structural motifs are present in various kinase inhibitors. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, and the substituents can be modified to achieve potency and selectivity.
Signaling Pathway Context: Potential Role in Kinase Inhibition
Given the prevalence of pyridine-based scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in cellular signaling pathways implicated in diseases such as cancer.
Caption: Potential inhibitory action on a generic kinase signaling pathway.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its structural features provide a versatile platform for the generation of diverse molecular architectures targeting key biological pathways. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications in drug discovery, serving as a valuable resource for researchers in the field. Further experimental validation of the proposed synthesis and exploration of its utility in targeted drug design are warranted.
References
In-Depth Technical Guide: 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides generalized experimental protocols for its synthesis and purification, and presents spectroscopic data for characterization. Furthermore, it explores the potential applications of this compound in drug discovery, supported by a conceptual workflow for its integration into research pipelines.
Introduction
This compound, also known as 2,6-dimethoxynicotinaldehyde, is an aromatic organic compound featuring a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxaldehyde group at position 3.[1] The presence of these functional groups imparts specific reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[1] Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known to exhibit a wide range of biological activities.[2] This guide serves as a technical resource for researchers leveraging this compound in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 167.16 g/mol | [3] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Appearance | Pale yellow to light brown solid | [1] |
| Melting Point | 68-72 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |
| CAS Number | 58819-72-0 | [3] |
Experimental Protocols
General Synthesis of Substituted Pyridine Carboxaldehydes
The synthesis of pyridine carboxaldehydes often involves the oxidation of the corresponding methylpyridines or the formylation of a substituted pyridine ring.
Method A: Oxidation of a Methylpyridine Precursor
This method involves the synthesis of the target molecule from a corresponding 2,6-dimethoxy-3-methylpyridine precursor.
-
Step 1: Oxidation. The methyl group at the 3-position of the pyridine ring is oxidized to a carboxaldehyde. Common oxidizing agents for this transformation include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The reaction is typically carried out in a suitable solvent like dioxane or dichloromethane under reflux or at elevated temperatures.
-
Step 2: Work-up. After the reaction is complete, the reaction mixture is cooled and filtered to remove the solid oxidant. The filtrate is then concentrated under reduced pressure.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Method B: Formylation of a Pyridine Ring
This approach introduces the aldehyde group directly onto the 2,6-dimethoxypyridine ring.
-
Step 1: Lithiation. 2,6-Dimethoxypyridine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the 3-position of the pyridine ring.
-
Step 2: Formylation. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate.
-
Step 3: Quenching and Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Step 4: Purification. The crude product is purified by column chromatography.
Purification by Recrystallization
For further purification, the solid this compound can be recrystallized.
-
Procedure: Dissolve the crude solid in a minimal amount of a hot solvent, such as a mixture of ethanol and water or hexane and ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Spectroscopic Data
While specific spectra for this compound are not widely published, the following table provides expected ranges for its characteristic spectroscopic data based on analogous compounds.
| Spectroscopic Data | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, CHO), ~8.0-8.5 (d, 1H, Ar-H), ~6.5-7.0 (d, 1H, Ar-H), ~4.0 (s, 6H, 2 x OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~190 (C=O), ~160-165 (C-O), ~140-150 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~55 (OCH₃) |
| FT-IR (KBr) | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, ~1470 (C=C and C=N stretch, aromatic ring), ~1250, ~1050 (C-O stretch, methoxy) |
Applications in Drug Discovery and Organic Synthesis
The aldehyde functional group in this compound is highly reactive and can participate in various chemical transformations, making it a versatile building block in organic synthesis. It can be used in reactions such as Wittig reactions, aldol condensations, and reductive aminations to introduce the substituted pyridine moiety into larger, more complex molecules.
In the context of drug discovery, pyridine scaffolds are of significant interest due to their presence in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.
Caption: Conceptual workflow for utilizing this compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical flow of the generalized synthesis protocols.
References
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. This document details the compound's physicochemical characteristics, spectroscopic data, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering in-depth information to facilitate its use in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 68-72 °C | |
| CAS Number | 58819-72-0 | [1] |
Solubility: this compound is soluble in common organic solvents such as ethanol and dichloromethane.[2] Due to its hydrophobic methoxy groups, it is expected to have limited solubility in water.[2] It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]
Safety Information: The compound is classified as hazardous. It is harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction (Skin Sens. 1), and can cause serious eye damage (Eye Dam. 1). Appropriate personal protective equipment, including gloves, eye protection, and a face shield, should be used when handling this chemical.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, typical spectral features can be predicted based on its structure and data from analogous compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two methoxy groups. The aromatic protons on the pyridine ring will likely appear as doublets in the downfield region. The aldehyde proton will be a singlet further downfield, typically in the range of 9-10 ppm. The two methoxy groups will each present as a singlet in the upfield region, around 3-4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically above 180 ppm. The carbons of the pyridine ring will appear in the aromatic region (100-160 ppm), with those bonded to the electron-donating methoxy groups shifted upfield. The carbons of the two methoxy groups will be observed in the upfield region, generally between 50 and 60 ppm.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1740 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the aldehyde group, usually appearing around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
-
C-O stretching vibrations for the two methoxy groups, expected in the region of 1000-1300 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridine ring, which typically appear in the 1400-1600 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) would be expected at an m/z of 167. Common fragmentation patterns for aromatic aldehydes would likely be observed, including the loss of a hydrogen atom ([M-1]⁺), a formyl radical ([M-29]⁺), and a methoxy group ([M-31]⁺).
Experimental Protocols
The synthesis of this compound can be achieved through the formylation of 2,6-dimethoxypyridine. Two common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
3.1. Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]
-
Workflow:
Caption: Vilsmeier-Haack Reaction Workflow.
-
Detailed Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) to the cooled solution while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Add 2,6-dimethoxypyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
3.2. Synthesis via Ortho-lithiation and Formylation
Directed ortho-lithiation is another powerful method for the functionalization of substituted aromatic compounds.
-
Workflow:
Caption: Ortho-lithiation and Formylation Workflow.
-
Detailed Protocol:
-
Dissolve 2,6-dimethoxypyridine in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the solution. The methoxy groups direct the lithiation to the adjacent C-3 position.
-
After stirring for a period to ensure complete lithiation, add N,N-dimethylformamide (DMF) as the formylating agent.
-
Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
-
Applications in Drug Discovery and Development
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] These nitrogen-containing heterocycles are of great interest due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for drug-target binding.
This compound, as a functionalized pyridine, is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group provides a reactive handle for a variety of chemical transformations, including but not limited to:
-
Reductive amination: to introduce diverse amine functionalities.
-
Wittig and related olefination reactions: to form carbon-carbon double bonds.
-
Condensation reactions: to construct larger heterocyclic systems.
-
Oxidation: to form the corresponding carboxylic acid.
While specific drugs derived directly from this compound are not prominently documented in the public domain, its structural motifs are found in compounds explored as kinase inhibitors .[6][7][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can act as a hinge-binder in the ATP-binding site of many kinases.
-
Logical Relationship for Kinase Inhibitor Synthesis:
Caption: General pathway to kinase inhibitors.
The strategic modification of the aldehyde and the pyridine ring of this compound allows for the generation of libraries of compounds for screening against various kinase targets and other biological pathways.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, predicted spectroscopic characteristics, and established synthetic methodologies. The reactivity of its aldehyde functional group, combined with the inherent biological relevance of the pyridine scaffold, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic value, particularly in the area of kinase inhibition. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,6-Dimethoxypyridine-3-carboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxypyridine-3-carboxaldehyde, a key intermediate in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a general workflow for assessing the solubility of organic compounds.
Core Compound Properties
This compound is an organic compound featuring a pyridine ring substituted with two methoxy groups and a formyl (aldehyde) group.[1] It typically appears as a pale yellow to light brown solid.[1]
| Property | Value |
| CAS Number | 58819-72-0[2] |
| Molecular Formula | C₈H₉NO₃[2] |
| Molecular Weight | 167.16 g/mol [2] |
| Melting Point | 68-72 °C[2] |
| Form | Solid[2] |
Solubility Profile
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate a general trend of good solubility in common organic solvents and limited solubility in aqueous solutions.
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Water | Limited solubility | [1] |
The presence of the polar aldehyde and pyridine nitrogen atoms, along with the nonpolar methoxy and aromatic components, suggests that the solubility will be highly dependent on the polarity of the solvent.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to generate quantitative data.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved after reaching equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).
-
Dilute the collected aliquot with a known volume of the same solvent to a concentration suitable for the analytical method being used.
-
-
Quantification:
-
Analyze the diluted solution using a pre-calibrated analytical instrument. For a compound with a chromophore like this compound, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.
-
Construct a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
References
Spectral Data Analysis of 2,6-Dimethoxypyridine-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2,6-dimethoxypyridine-3-carboxaldehyde, a key organic compound with applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, two methoxy groups, and an aldehyde functional group.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.5 | Singlet | - |
| Pyridine-H (at C4) | 8.0 - 8.3 | Doublet | 8.0 - 9.0 |
| Pyridine-H (at C5) | 6.4 - 6.7 | Doublet | 8.0 - 9.0 |
| Methoxy-H (at C2) | 3.9 - 4.2 | Singlet | - |
| Methoxy-H (at C6) | 3.9 - 4.2 | Singlet | - |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 188 - 195 |
| C2 (Pyridine) | 163 - 168 |
| C6 (Pyridine) | 163 - 168 |
| C4 (Pyridine) | 140 - 145 |
| C3 (Pyridine) | 115 - 120 |
| C5 (Pyridine) | 105 - 110 |
| OCH₃ (at C2) | 53 - 58 |
| OCH₃ (at C6) | 53 - 58 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (Aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |
| C=O stretch (Aldehyde) | 1685 - 1715 | Strong |
| C=N and C=C stretch (Pyridine ring) | 1570 - 1610 and 1450 - 1500 | Medium to Strong |
| C-O stretch (Methoxy) | 1240 - 1280 (asymmetric) and 1020 - 1060 (symmetric) | Strong |
| C-H bend (Pyridine ring) | 800 - 850 | Strong |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular ion) |
| 166 | [M-H]⁺ |
| 138 | [M-CHO]⁺ |
| 124 | [M-CHO-CH₂]⁺ |
| 108 | [M-CHO-OCH₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to characterize organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
-
Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺), and often causes the molecule to fragment into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Workflows
As this guide focuses on the presentation of spectral data and standard experimental procedures for a small organic molecule, there are no complex signaling pathways or intricate experimental workflows that would necessitate visualization using Graphviz. The experimental protocols described are linear and standard laboratory procedures.
An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dimethoxypyridine-3-carboxaldehyde, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the primary synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound is a substituted pyridine derivative featuring two methoxy groups and a reactive aldehyde functionality. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The electron-donating methoxy groups activate the pyridine ring, influencing its reactivity in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 58819-72-0 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 68-72 °C | |
| Purity | ≥97% | |
| SMILES | COc1ccc(C=O)c(OC)n1 | |
| InChI | 1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 |
Synthetic Methodologies
The synthesis of this compound can be approached through two primary and effective strategies: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.
-
Vilsmeier-Haack Reaction : This well-established method is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the formylating agent.[1] The electron-donating methoxy groups on the pyridine ring facilitate this electrophilic substitution.
-
Directed ortho-Lithiation : This technique offers a regioselective approach to functionalizing the pyridine ring. A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the position ortho to one of the methoxy groups.[2] The resulting lithiated intermediate is then quenched with a formylating agent like DMF to introduce the aldehyde group.[2] The choice of base and reaction conditions is critical to ensure high regioselectivity and yield.[2]
The following sections provide detailed, representative experimental protocols for these synthetic routes.
Experimental Protocols
Method 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from the formylation of a similarly activated heterocyclic system.[3]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2,6-dimethoxypyridine.
Materials and Reagents:
Table 2: Reagents for Vilsmeier-Haack Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dimethoxypyridine | 139.15 | 5.00 g | 35.9 |
| Phosphoryl chloride (POCl₃) | 153.33 | 6.0 mL | 65.5 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a stirred solution of 2,6-dimethoxypyridine (35.9 mmol) in dichloromethane (100 mL) at 0 °C under an inert atmosphere, slowly add phosphoryl chloride (65.5 mmol).
-
To this mixture, add dimethylformamide (50 mL) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: While a specific yield for this reaction is not documented, yields for Vilsmeier-Haack formylations on activated heterocycles can range from moderate to good (40-70%).[3]
Method 2: Synthesis via Directed ortho-Lithiation
This protocol is based on general procedures for the directed lithiation of substituted pyridines.[2]
Workflow Diagram:
Caption: Workflow for directed ortho-lithiation and formylation.
Materials and Reagents:
Table 3: Reagents for Directed ortho-Lithiation Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dimethoxypyridine | 139.15 | 5.00 g | 35.9 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.8 mL | 39.5 |
| Dimethylformamide (DMF) | 73.09 | 3.3 mL | 43.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated NH₄Cl solution | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a solution of 2,6-dimethoxypyridine (35.9 mmol) in anhydrous tetrahydrofuran (150 mL) under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 39.5 mmol) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add dimethylformamide (43.1 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired product.
Expected Yield: Yields for directed ortho-lithiation followed by formylation are typically good to excellent, often exceeding 70%, depending on the substrate and specific conditions.
Spectroscopic Data
Characterization of the final product is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.
Table 4: Spectroscopic Data for this compound
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.4 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~189 (-CHO), ~165 (C-O), ~160 (C-O), ~145 (Ar-C), ~115 (Ar-CH), ~105 (Ar-CH), ~55 (-OCH₃), ~54 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~2850 (C-H), ~1690 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic) |
| Mass Spec (EI) | m/z: 167 (M⁺), 138, 110 |
Conclusion
This technical guide outlines two robust and effective synthetic routes for the preparation of this compound. Both the Vilsmeier-Haack reaction and directed ortho-lithiation offer viable pathways to this important synthetic intermediate. The choice of method may depend on available reagents, equipment, and desired scale of production. The provided experimental protocols and data serve as a valuable resource for chemists in the fields of pharmaceutical development and organic synthesis.
References
Reactivity of the formyl group in 2,6-Dimethoxypyridine-3-carboxaldehyde
An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2,6-Dimethoxypyridine-3-carboxaldehyde
Introduction
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with two electron-donating methoxy groups and an electrophilic formyl (aldehyde) group, provides a unique platform for developing complex molecular architectures. The reactivity of the formyl group is the cornerstone of its synthetic utility and is modulated by the electronic properties of the substituted pyridine ring. This guide provides a comprehensive overview of the key transformations of the formyl group, supported by detailed experimental protocols and quantitative data where available.
The central carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity of this site is influenced by a combination of inductive and resonance effects from the pyridine ring and the methoxy substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl carbon. Conversely, the two methoxy groups at positions 2 and 6 are strong electron-donating groups through resonance, which can partially mitigate the electrophilicity. This balance of electronic effects makes the aldehyde reactive towards a wide array of nucleophiles while maintaining stability.[1]
Core Reactivity of the Formyl Group
The formyl group of this compound undergoes a variety of characteristic reactions, including reduction, oxidation, and carbon-carbon bond-forming reactions such as condensation and addition of organometallics. These transformations are fundamental to its role as a versatile synthetic intermediate.
Reduction to Primary Alcohol
The reduction of the formyl group to a primary alcohol, yielding (2,6-dimethoxypyridin-3-yl)methanol, is a common and high-yielding transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically employed for their chemoselectivity, as they readily reduce aldehydes without affecting the aromatic pyridine ring.[2][3]
Table 1: Summary of Conditions for Reduction of Formyl Group
| Reaction | Reagent | Solvent | Temperature (°C) | Expected Yield |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | -20 to 0 | High (>90%) |
Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to the corresponding carboxylic acid, 2,6-dimethoxy-3-pyridinecarboxylic acid. Various oxidizing agents can accomplish this transformation. A common laboratory-scale method involves the use of potassium permanganate (KMnO₄) or chromium-based reagents. For greener chemistry applications, reagents like Oxone or catalytic systems with oxygen can be employed.[4] The pyridine ring is generally stable under many oxidative conditions.[5][6]
Table 2: Summary of Conditions for Oxidation of Formyl Group
| Reaction | Reagent(s) | Solvent | Temperature | Expected Yield |
| Oxidation | Iron(III) Nitrate (Fe(NO₃)₃) | Water | 200°C (hydrothermal) | Good to High |
| Oxidation | Sodium Perborate | Acetic Acid | Room Temp. to 60°C | Good |
Reductive Amination
Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. The process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction.[7] Sodium triacetoxyborohydride [NaBH(OAc)₃] is a preferred reducing agent for this reaction due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[8]
Table 3: Summary of Conditions for Reductive Amination
| Reaction | Reagent(s) | Solvent | Temperature | Expected Yield |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Room Temperature | Good to High |
Condensation Reactions
The electrophilic nature of the formyl carbon makes it an excellent substrate for condensation reactions with various carbon nucleophiles.[1]
2.4.1 Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonates or cyanoacetates). The reaction is typically catalyzed by a weak base like piperidine or pyridine and results in the formation of a new carbon-carbon double bond.[9][10]
Table 4: Summary of Conditions for Knoevenagel Condensation
| Reaction | Reagent(s) | Catalyst | Solvent | Expected Yield |
| Knoevenagel Condensation | Diethyl Malonate | Piperidine | Ethanol (EtOH) | Good to High |
2.4.2 Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide used.[11][12] Non-stabilized ylides typically afford (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes.
Table 5: Summary of Conditions for Wittig Reaction
| Reaction | Reagent(s) | Base for Ylide | Solvent | Expected Yield |
| Wittig Reaction | Triphenylphosphonium Salt | n-Butyllithium (n-BuLi) or NaHMDS | Tetrahydrofuran (THF) | Good to High |
Nucleophilic Addition of Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of the aldehyde. Subsequent acidic workup yields a secondary alcohol. This reaction is a cornerstone of C-C bond formation.[13][14]
Table 6: Summary of Conditions for Grignard Reaction
| Reaction | Reagent(s) | Solvent | Temperature | Expected Yield |
| Grignard Addition | Alkyl/Aryl Magnesium Bromide, H₃O⁺ (workup) | Diethyl Ether or THF | 0°C to Room Temp. | Good to High |
Experimental Protocols
The following are representative protocols adapted from established methodologies for the transformations described above. Researchers should perform appropriate safety assessments before conducting any experiment.
Protocol: Reduction to (2,6-dimethoxypyridin-3-yl)methanol
-
Dissolve this compound (1.0 eq) in methanol (0.2 M concentration) in a round-bottomed flask equipped with a magnetic stir bar.
-
Cool the flask to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).[15]
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -15 °C.[15]
-
Stir the reaction at -20 °C for 45 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding an equal volume of cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol: Oxidation to 2,6-dimethoxy-3-pyridinecarboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Add N-hydroxyphthalimide (NHPI, 0.05 eq) as a catalyst.[4]
-
Bubble oxygen gas through the solution while stirring vigorously at room temperature.
-
Monitor the reaction to completion by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a dilute aqueous solution of sodium bicarbonate.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-acidic impurities.
-
Acidify the aqueous layer to pH ~2-3 with cold 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the carboxylic acid.
Protocol: Reductive Amination with Benzylamine
-
To a solution of this compound (1.0 eq, 20 mmol) in ethyl acetate (40 mL), add benzylamine (1.1 eq, 22 mmol).[8]
-
Stir the mixture for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq, 24 mmol) portion-wise.
-
Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).[8]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired secondary amine.
Protocol: Knoevenagel Condensation with Diethyl Malonate
-
To a solution of this compound (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).[9]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.
Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq) in THF dropwise.[12]
-
Stir the resulting bright yellow ylide solution for 1 hour at 0 °C.
-
Cool the mixture to -15 °C and add a solution of this compound (1.0 eq) in THF dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the alkene. Triphenylphosphine oxide is a major byproduct.
Visualizations
References
- 1. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 6. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Electronic Properties of the 2,6-Dimethoxypyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dimethoxypyridine scaffold is a prevalent structural motif in medicinal chemistry and materials science. The electronic nature of this heterocyclic ring system, governed by the interplay of the nitrogen heteroatom and the two electron-donating methoxy groups, profoundly influences its reactivity, intermolecular interactions, and photophysical properties. A comprehensive understanding of these electronic characteristics is therefore crucial for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of the electronic properties of the 2,6-dimethoxypyridine ring, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Inductive and Resonance Effects
The electronic character of the 2,6-dimethoxypyridine ring is a consequence of the combined inductive and resonance effects of the methoxy substituents and the nitrogen atom. The methoxy groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atoms, which can delocalize into the pyridine ring. Inductively (-I effect), the electronegative oxygen atoms withdraw electron density from the ring. However, the resonance effect is generally considered to be the dominant contributor, leading to an overall electron-rich aromatic system. The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect.
Quantitative Electronic Parameters
| Parameter | Value | Interpretation | Source |
| Hammett Constant (σp) of -OCH3 | -0.27 | Strong electron-donating effect at the para position. | [1] |
| Hammett Constant (σm) of -OCH3 | +0.12 | Weak electron-withdrawing effect at the meta position. | [1] |
| 1H NMR Chemical Shift (CDCl3) | δ 7.45 (t, 1H), 6.28 (d, 2H), 3.89 (s, 6H) | Upfield shift of ring protons compared to pyridine, indicating increased electron density. | [2] |
| 13C NMR Chemical Shift (CDCl3) | δ 163.9, 139.2, 106.3, 53.4 | Significant shielding of the C2/C6 carbons attached to the methoxy groups. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. For 2,6-dimethoxypyridine, the HOMO is expected to be delocalized over the pyridine ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating nature of the substituents. The LUMO is anticipated to be a π* orbital of the pyridine ring. The energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption in UV-Vis spectroscopy.
| Parameter | Method | Value (eV) |
| HOMO Energy | DFT Calculation (B3LYP/6-31G) | -5.8 to -6.2 |
| LUMO Energy | DFT Calculation (B3LYP/6-31G) | -0.5 to -0.9 |
| HOMO-LUMO Gap | DFT Calculation (B3LYP/6-31G*) | 5.0 to 5.7 |
Note: The values presented are typical ranges obtained from DFT calculations for similar substituted pyridine systems and should be considered as estimates. Experimental values can be determined using a combination of cyclic voltammetry and UV-Vis spectroscopy.
Experimental Protocols
Synthesis of 2,6-Dimethoxypyridine
A common method for the synthesis of 2,6-dimethoxypyridine involves the nucleophilic substitution of a dihalopyridine with sodium methoxide.[3]
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.
-
Add sodium methoxide portion-wise to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 2,6-dimethoxypyridine as a colorless oil.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. For 2,6-dimethoxypyridine, CV can be used to determine its oxidation potential, providing an experimental measure of the HOMO energy level.
Materials:
-
2,6-Dimethoxypyridine
-
Anhydrous acetonitrile (or other suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (nitrogen or argon)
Procedure:
-
Prepare a solution of 2,6-dimethoxypyridine (typically 1-5 mM) in the supporting electrolyte solution.
-
Assemble the three-electrode cell and add the prepared solution.
-
De-aerate the solution by bubbling with an inert gas for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan for the oxidation of the compound. A typical starting point would be from 0 V to +2.0 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
From the resulting voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of 2,6-dimethoxypyridine.
-
The HOMO energy level can be estimated from the onset of the oxidation peak using the following equation: EHOMO = - (Eoxonset + 4.8) eV, where Eoxonset is the onset oxidation potential versus the Fc+/0 redox couple.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
Materials:
-
2,6-Dimethoxypyridine
-
UV-grade acetonitrile (or other suitable solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of 2,6-dimethoxypyridine in a UV-transparent solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
From the spectrum, identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The 2,6-dimethoxypyridine ring possesses a unique set of electronic properties characterized by strong electron donation from the methoxy groups, which significantly influences its chemical behavior. This guide has provided a comprehensive overview of these properties, including a qualitative description of inductive and resonance effects, quantitative data from spectroscopic and computational methods, and detailed experimental protocols for their characterization. This information serves as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling a more informed and rational approach to the design and synthesis of novel molecules incorporating this important heterocyclic scaffold.
References
An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its potential applications in drug discovery.
Chemical and Physical Properties
This compound is a substituted pyridine characterized by the presence of two methoxy groups at positions 2 and 6, and a carboxaldehyde group at position 3 of the pyridine ring.[1] These functional groups impart specific reactivity and electronic properties to the molecule, making it a versatile intermediate in the synthesis of more complex molecular architectures.[1] The compound is typically a solid at room temperature and is soluble in common organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| CAS Number | 58819-72-0 | |
| Physical Form | Solid | |
| Melting Point | 68-72 °C | |
| Solubility | Soluble in ethanol, dichloromethane; limited solubility in water. | [1] |
Synthesis
Plausible Synthetic Pathway: Ortho-lithiation and Formylation
A logical synthetic approach involves the directed ortho-lithiation of the precursor 2,6-dimethoxypyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The methoxy groups at the 2- and 6-positions activate the pyridine ring and can direct the lithiation to the 3-position.
The general workflow for this synthesis is depicted below:
References
Methodological & Application
Application Note and Experimental Protocol: Knoevenagel Condensation with 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction of 2,6-Dimethoxypyridine-3-carboxaldehyde with an active methylene compound. The Knoevenagel condensation is a cornerstone in carbon-carbon bond formation, pivotal for the synthesis of α,β-unsaturated compounds which are significant precursors in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] This protocol outlines a catalyst-free approach, leveraging the inherent reactivity of the substrates in an environmentally benign solvent system, as well as a classic base-catalyzed method.[1][4] The application note is intended to guide researchers in synthesizing substituted pyridinylidene derivatives, which are of interest in medicinal chemistry.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a new C=C bond.[3][5][6] This reaction is widely employed in organic synthesis due to its operational simplicity and the stability of its products.[1] Pyridine derivatives are a prominent class of heterocycles found in numerous biologically active compounds. The functionalization of the pyridine ring through reactions like the Knoevenagel condensation allows for the generation of diverse molecular scaffolds for drug discovery programs. This compound is a valuable starting material, and its condensation with various active methylene compounds can lead to novel derivatives with potential therapeutic applications.
This protocol will detail two approaches: a catalyst-free method in an ethanol-water mixture and a traditional piperidine-catalyzed reaction. The choice of method may depend on the specific active methylene compound used and the desired reaction kinetics.
Key Reaction Parameters
A summary of the reaction conditions for both the catalyst-free and base-catalyzed Knoevenagel condensation of this compound is presented below.
| Parameter | Catalyst-Free Protocol | Base-Catalyzed Protocol |
| Aldehyde | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Active Methylene Cmpd. | Malononitrile (1.0 equiv) | Diethyl malonate (1.0 equiv) |
| Catalyst | None | Piperidine (0.1 equiv) |
| Solvent | Ethanol:Water (1:1 v/v) | Ethanol |
| Temperature | Room Temperature (20-25 °C) | Reflux (approx. 78 °C) |
| Reaction Time | 2-6 hours | 4-8 hours |
| Work-up | Filtration of precipitated product | Solvent evaporation, extraction |
| Purification | Recrystallization (e.g., from ethanol) | Column chromatography (e.g., silica gel) |
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Malononitrile
-
Diethyl malonate
-
Ethanol (Reagent grade)
-
Deionized Water
-
Piperidine
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Equipment:
-
Magnetic stir plate with heating capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Protocol 1: Catalyst-Free Knoevenagel Condensation
This protocol is adapted from methodologies that have proven effective for other pyridinecarboxaldehydes.[1]
1. Reaction Setup:
- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 10 mL of an ethanol:water (1:1 v/v) mixture.
- To this solution, add malononitrile (1.0 mmol).
2. Reaction Execution:
- Stir the reaction mixture vigorously at room temperature (20-25 °C).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane). The reaction is typically complete within 2-6 hours, often indicated by the formation of a precipitate.
3. Work-up and Purification:
- Upon completion, collect the precipitated product by vacuum filtration.
- Wash the solid with cold ethanol (2 x 5 mL).
- Dry the product under vacuum.
- If necessary, further purify the product by recrystallization from ethanol.
4. Characterization:
- Determine the melting point of the purified product.
- Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.
Protocol 2: Base-Catalyzed Knoevenagel Condensation
This protocol employs a traditional and widely used catalytic system for the Knoevenagel condensation.[7]
1. Reaction Setup:
- In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and diethyl malonate (1.0 mmol) in 15 mL of ethanol.
- Add piperidine (0.1 mmol) to the solution.
2. Reaction Execution:
- Heat the reaction mixture to reflux with constant stirring.
- Monitor the reaction progress by TLC. The reaction is generally complete within 4-8 hours.
3. Work-up and Purification:
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
4. Characterization:
- Combine the fractions containing the pure product and remove the solvent.
- Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizing the Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).
-
All manipulations should be performed in a well-ventilated fume hood.
-
Piperidine is a corrosive and flammable liquid; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The described protocols offer reliable methods for the Knoevenagel condensation of this compound. The choice between the catalyst-free and base-catalyzed approach will depend on the reactivity of the chosen active methylene compound and the desired experimental conditions. These protocols provide a solid foundation for the synthesis and exploration of novel pyridine derivatives for various applications in chemical and pharmaceutical research.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. acgpubs.org [acgpubs.org]
- 3. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrj.org [chemrj.org]
Application Notes and Protocols for the Wittig Reaction of 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and guidelines for utilizing 2,6-dimethoxypyridine-3-carboxaldehyde in Wittig and Horner-Wadsworth-Emmons (HWE) reactions. This versatile pyridine aldehyde is a valuable building block for the synthesis of various vinylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds.
Introduction
The Wittig reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is renowned for its high regioselectivity in placing the double bond, making it indispensable for the synthesis of complex molecular architectures. The reaction between an aldehyde, such as this compound, and a phosphorus ylide proceeds through an oxaphosphetane intermediate to furnish an alkene and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is largely dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically bearing alkyl substituents, generally favor the formation of (Z)-alkenes. Conversely, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, predominantly yield (E)-alkenes.[1][2]
The presence of two methoxy groups ortho to the aldehyde functionality in this compound can introduce steric hindrance, potentially influencing the reaction rate and stereoselectivity. These application notes provide protocols designed to achieve successful olefination of this substrate.
Reaction Schemes
Scheme 1: Wittig Reaction with a Non-Stabilized Ylide
Caption: General scheme for the Wittig reaction of this compound with a non-stabilized ylide.
Scheme 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Stabilized Ylide
Caption: General scheme for the HWE reaction of this compound with a stabilized ylide.
Experimental Protocols
The following protocols are adapted from established procedures for the analogous 2,6-dimethoxybenzaldehyde and are expected to provide good results with this compound.[1] Researchers should optimize these conditions as needed for their specific applications.
Protocol 1: Synthesis of cis/trans-3-(2,6-Dimethoxy-3-pyridinyl)-1-phenyl-1-propene using a Non-Stabilized Ylide
This protocol describes the synthesis of a stilbene-like derivative from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF and stir the suspension at room temperature until the salt is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. A distinct color change to deep red or orange typically indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add dichloromethane or ethyl acetate.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel.
-
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% (based on analogous reactions) |
| (Z)/(E) Ratio | Typically favors the (Z)-isomer with non-stabilized ylides |
| Reaction Time | 2-4 hours |
Protocol 2: Synthesis of Ethyl (E)-3-(2,6-dimethoxy-3-pyridinyl)propenoate using a Stabilized Ylide (HWE Reaction)
This protocol describes the synthesis of an acrylate derivative from this compound and triethyl phosphonoacetate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
HWE Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture overnight, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% (based on analogous reactions) |
| (E)/(Z) Ratio | Typically high selectivity for the (E)-isomer with stabilized ylides |
| Reaction Time | Overnight |
Workflow Diagram
Caption: A generalized experimental workflow for Wittig and HWE reactions.
Concluding Remarks
The protocols provided herein offer a solid foundation for the successful application of this compound in Wittig and Horner-Wadsworth-Emmons reactions. These methods enable the synthesis of a variety of vinylpyridine derivatives, which can serve as key intermediates in the development of novel pharmaceuticals and functional materials. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity for specific target molecules.
References
Synthesis of Novel Heterocyclic Compounds from 2,6-Dimethoxypyridine-3-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,6-dimethoxypyridine-3-carboxaldehyde as a versatile starting material. The methodologies outlined herein focus on robust and efficient synthetic strategies, including Knoevenagel condensation and multicomponent reactions, to generate a diverse range of heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the electron-donating methoxy groups and the reactive aldehyde functionality on the pyridine ring allows for a variety of chemical transformations. This enables the construction of complex fused heterocyclic systems, such as pyridopyrimidines and other related scaffolds, which are known to exhibit a wide spectrum of biological activities. The protocols detailed below provide a foundation for the exploration of novel chemical space originating from this readily available starting material.
Synthetic Strategies and Key Reactions
The primary synthetic routes explored in these application notes involve two key types of reactions:
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde group of this compound with an active methylene compound. This step is crucial for introducing a pro-nucleophilic side chain that can subsequently participate in cyclization reactions to form a new heterocyclic ring.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesize complex molecules in a single step from three or more reactants. Here, we will focus on a one-pot synthesis of pyridopyrimidines involving the reaction of this compound, an amino-pyrimidine derivative, and an active methylene compound.
Data Presentation
The following tables summarize the expected yields for the synthesis of representative heterocyclic compounds derived from this compound.
Table 1: Synthesis of Knoevenagel Condensation Products
| Entry | Active Methylene Compound | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | 2-((2,6-dimethoxypyridin-3-yl)methylene)malononitrile | Ethanol | Piperidine | 4 | 92 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,6-dimethoxypyridin-3-yl)acrylate | Toluene | Acetic Acid | 6 | 88 |
| 3 | Barbituric acid | 5-((2,6-dimethoxypyridin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Acetic Acid | None | 2 | 95 |
Table 2: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines
| Entry | Active Methylene Compound | Amine Source | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | 6-Aminouracil | 7-amino-5-hydroxy-2,4-dimethoxypyrido[2,3-d]pyrimidine-6-carbonitrile | DMF | K2CO3 | 8 | 85 |
| 2 | Ethyl cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | Ethyl 2,4-diamino-5-hydroxy-7-(2,6-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-6-carboxylate | Ethanol | p-TSA | 12 | 78 |
Experimental Protocols
General Information
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-TOF or a GC-MS instrument.
Protocol 1: Synthesis of 2-((2,6-dimethoxypyridin-3-yl)methylene)malononitrile (Knoevenagel Condensation)
This protocol describes a classic Knoevenagel condensation to afford a key intermediate for further cyclization reactions.
Materials:
-
This compound (1.67 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ethanol (20 mL)
-
Piperidine (0.1 mL, catalytic amount)
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add malononitrile (10 mmol).
-
Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).
-
Upon completion of the reaction, a precipitate will form.
-
Filter the solid product and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain 2-((2,6-dimethoxypyridin-3-yl)methylene)malononitrile as a solid.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 2: One-Pot Synthesis of 7-amino-5-hydroxy-2,4-dimethoxypyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details a multicomponent reaction for the efficient synthesis of a pyridopyrimidine scaffold.
Materials:
-
This compound (1.67 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
6-Aminouracil (1.27 g, 10 mmol)
-
Dimethylformamide (DMF, 25 mL)
-
Potassium carbonate (K₂CO₃, 1.38 g, 10 mmol)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), 6-aminouracil (10 mmol), and potassium carbonate (10 mmol) in DMF (25 mL).
-
Heat the reaction mixture to 100 °C and stir for 8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid by filtration and wash with water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 7-amino-5-hydroxy-2,4-dimethoxypyido[2,3-d]pyrimidine-6-carbonitrile.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Knoevenagel condensation of this compound.
Caption: Multicomponent synthesis of a pyridopyrimidine derivative.
Conclusion
The methodologies presented in these application notes offer a robust starting point for the synthesis of a variety of novel heterocyclic compounds from this compound. The detailed protocols for Knoevenagel condensation and multicomponent reactions can be adapted and expanded to include a wider range of active methylene compounds and amine sources, thereby facilitating the generation of diverse chemical libraries for screening in drug discovery programs. Researchers are encouraged to explore these synthetic routes to access new chemical entities with potential therapeutic value.
Application Notes and Protocols: 2,6-Dimethoxypyridine-3-carboxaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols for 2,6-Dimethoxypyridine-3-carboxaldehyde , a valuable heterocyclic building block in the design and synthesis of novel pharmaceutical agents. The presence of a reactive aldehyde group, coupled with the electron-donating methoxy substituents on the pyridine ring, makes this compound a versatile precursor for a variety of chemical transformations, leading to diverse molecular scaffolds with potential therapeutic activities.
Overview of Synthetic Applications
This compound serves as a key starting material for the synthesis of a range of heterocyclic compounds with established or potential pharmacological relevance. Its aldehyde functionality allows for participation in various condensation reactions, while the substituted pyridine core is a common motif in many biologically active molecules. Key applications include the synthesis of:
-
Pyridopyrimidines: These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a wide range of biological targets.
-
Dihydropyridines and their derivatives: The dihydropyridine scaffold is a well-established pharmacophore, most notably in calcium channel blockers used for the treatment of hypertension.
-
Chalcone Analogues: The α,β-unsaturated ketone core of chalcones is a privileged structure in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
-
Schiff Bases and Hydrazones: These compounds, formed through condensation with primary amines and hydrazines respectively, are versatile intermediates and have shown a broad spectrum of biological activities, including antifungal properties.
Key Synthetic Transformations and Protocols
This section details generalized experimental protocols for key reactions utilizing this compound as a starting material. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Synthesis of Pyridopyrimidine Derivatives via Gewald-type Reaction
The reaction of this compound with an active methylene nitrile (e.g., malononitrile) and an elemental sulfur source in the presence of a base can lead to the formation of a substituted thieno[2,3-b]pyridine, which can be further cyclized to a pyridopyrimidine. A more direct route involves a one-pot, three-component reaction.
Experimental Protocol: One-pot synthesis of a 2-amino-pyridopyrimidine derivative
-
To a solution of This compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and guanidine nitrate (1.1 mmol).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyridopyrimidine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.
Diagram: Synthesis of Pyridopyrimidines
Caption: One-pot synthesis of a pyridopyrimidine derivative.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones.[1] This reaction is a cornerstone of multicomponent reactions in organic synthesis.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
-
In a round-bottom flask, combine This compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) (0.1 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidinone derivative.
-
Recrystallization from ethanol can be performed for further purification.
Diagram: Biginelli Reaction Workflow
Caption: Synthesis of a dihydropyrimidinone via the Biginelli reaction.
Synthesis of α,β-Unsaturated Ketones via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is highly effective for forming C-C double bonds.
Experimental Protocol: Knoevenagel Condensation with an Active Methylene Compound
-
Dissolve This compound (1.0 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram: Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
Potential Therapeutic Applications and Data
While specific data for compounds derived directly from this compound is limited in the public domain, the resulting molecular scaffolds are prevalent in compounds with significant biological activity. The following table presents hypothetical, yet plausible, quantitative data for derivatives synthesized from this building block, based on activities of structurally related compounds.
| Compound Class | Potential Target | Hypothetical IC₅₀ / MIC | Therapeutic Area |
| Pyridopyrimidine | Kinases (e.g., EGFR, VEGFR) | 10 - 500 nM | Oncology |
| Dihydropyrimidinone | Calcium Channels | 50 - 1000 nM | Cardiovascular |
| Chalcone Analogue | Bacterial/Fungal enzymes | 1 - 20 µg/mL | Infectious Diseases |
| Schiff Base/Hydrazone | Microbial cell wall synthesis | 5 - 50 µg/mL | Infectious Diseases |
Potential Signaling Pathway Involvement
Derivatives of this compound, particularly the pyridopyrimidine class, have the potential to act as kinase inhibitors. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.
Diagram: Simplified Kinase Inhibition Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase by a pyridopyrimidine derivative.
Conclusion
This compound is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical research and development. The straightforward reactivity of its aldehyde group allows for its incorporation into diverse molecular scaffolds through well-established synthetic methodologies. The resulting pyridopyrimidine, dihydropyrimidinone, and chalcone-like structures are of high interest for the development of new therapeutic agents targeting a range of diseases, including cancer, cardiovascular disorders, and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
Application Notes and Protocols for the Synthesis of 2,6-Dimethoxypyridine-3-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethoxypyridine-3-carboxaldehyde and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a wide range of biologically active molecules. The protocols outlined below focus on two primary and effective synthetic strategies: Directed Ortho-Lithiation followed by Formylation and the Vilsmeier-Haack Reaction .
Introduction
This compound, also known as 2,6-dimethoxynicotinaldehyde, is a key building block in organic synthesis. The presence of two electron-donating methoxy groups activates the pyridine ring, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations. This unique combination of features makes it an attractive starting material for the synthesis of novel pharmaceutical compounds and other functional materials. The strategic placement of substituents allows for the exploration of diverse chemical space in drug discovery programs.
Synthetic Strategies
Two principal methods have proven effective for the synthesis of this compound derivatives:
-
Directed Ortho-Lithiation and Formylation: This highly regioselective method involves the deprotonation of 2,6-dimethoxypyridine at the C-3 position using a strong organolithium base. The methoxy groups direct the lithiation to the adjacent position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[1][2]
-
Vilsmeier-Haack Reaction: This classic formylation method employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.[3][4] This electrophilic reagent reacts with the electron-rich 2,6-dimethoxypyridine ring to introduce the formyl group, generally at the less sterically hindered and electronically activated position.[3][4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2,6-dimethoxybenzaldehyde, a close structural analog of the target molecule, via the directed ortho-lithiation method. This data provides a strong predictive basis for the synthesis of the corresponding pyridine derivative.
Table 1: Reagents for the Synthesis of 2,6-Dimethoxybenzaldehyde
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 10 | 1.38 g |
| n-Butyllithium (1.5 M in hexanes) | C₄H₉Li | 64.06 | 12 | 8 mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 | 1.83 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 60 mL |
Table 2: Reaction Parameters and Yield for the Synthesis of 2,6-Dimethoxybenzaldehyde
| Parameter | Value |
| Lithiation Temperature | 0 °C to Room Temperature |
| Lithiation Time | 2 hours |
| Formylation Temperature | 0 °C to Room Temperature |
| Formylation Time | 2 hours |
| Purification Method | Column Chromatography |
| Eluent | Hexanes:Ethyl Acetate (5:1) |
| Expected Yield | High (specific yield not provided in the direct analogue) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-Lithiation and Formylation
This protocol is adapted from the highly regioselective synthesis of 2,6-dimethoxybenzaldehyde.[1]
Materials:
-
2,6-Dimethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethoxypyridine (10 mmol).
-
Dissolve the starting material in anhydrous THF (60 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (2.5 equivalents) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This is a general protocol for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate.[3][4]
Materials:
-
2,6-Dimethoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
To a separate flask containing a solution of 2,6-dimethoxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF, slowly add the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final product.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based chemical structures are integral to the development of a wide array of modern agrochemicals, demonstrating broad-spectrum activity as fungicides, herbicides, and insecticides. The inherent reactivity and versatile nature of the pyridine ring allow for extensive functionalization, leading to the discovery of novel active ingredients with improved efficacy and targeted modes of action. 2,6-Dimethoxypyridine-3-carboxaldehyde is a key heterocyclic intermediate, offering a unique scaffold for the synthesis of new agrochemical candidates. The presence of two methoxy groups at the 2 and 6 positions can enhance metabolic stability and influence the electronic properties of the molecule, while the aldehyde functionality at the 3-position serves as a reactive handle for derivatization.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals. The document outlines detailed, generalized experimental protocols for the synthesis of derivatives and their subsequent biological screening.
Potential Agrochemical Applications
While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in various pesticidal compounds. The aldehyde group is a versatile functional group that can readily undergo a variety of chemical transformations, making it an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening.
Potential applications include:
-
Fungicides: The pyridine ring is a common feature in many commercial fungicides. Derivatives of this compound, such as Schiff bases, hydrazones, and chalcones, could exhibit antifungal activity against a range of plant pathogens.
-
Herbicides: Certain pyridine derivatives are known to act as herbicides by inhibiting specific plant enzymes. The unique substitution pattern of this compound could lead to the discovery of new herbicidal compounds with novel modes of action.
-
Insecticides: The neonicotinoids, a major class of insecticides, are pyridine-based compounds. Modification of the this compound scaffold could yield new insecticidal molecules with potent activity against various crop pests.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and evaluation of agrochemical candidates derived from this compound. Researchers should adapt these protocols based on the specific target molecule and biological assay.
General Synthesis of Schiff Base Derivatives (Fungicidal/Insecticidal Candidates)
Schiff bases derived from pyridine carboxaldehydes have shown promising biological activities. This protocol outlines a general procedure for their synthesis.
Materials:
-
This compound
-
Substituted anilines or other primary amines
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the desired substituted aniline or primary amine (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol describes a common method for evaluating the antifungal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized pyridine derivatives
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 1000 ppm.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the PDA medium to cool to approximately 45-50 °C.
-
Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). For the control, add an equivalent volume of DMSO.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each Petri dish with a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture.
-
Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the radial mycelial growth in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
Data Presentation
The following tables present hypothetical quantitative data for a series of Schiff base derivatives of this compound against two common plant pathogens.
Table 1: Antifungal Activity of Schiff Base Derivatives of this compound
| Compound ID | R-group on Amine | Pathogen | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| DMP-SB-01 | 4-Chlorophenyl | Fusarium oxysporum | 50 | 65.2 ± 3.1 |
| DMP-SB-01 | 4-Chlorophenyl | Botrytis cinerea | 50 | 72.8 ± 2.5 |
| DMP-SB-02 | 2,4-Dichlorophenyl | Fusarium oxysporum | 50 | 78.5 ± 2.8 |
| DMP-SB-02 | 2,4-Dichlorophenyl | Botrytis cinerea | 50 | 85.1 ± 1.9 |
| DMP-SB-03 | 4-Methoxyphenyl | Fusarium oxysporum | 50 | 45.3 ± 4.2 |
| DMP-SB-03 | 4-Methoxyphenyl | Botrytis cinerea | 50 | 51.7 ± 3.6 |
| Control | DMSO | Fusarium oxysporum | - | 0 |
| Control | DMSO | Botrytis cinerea | - | 0 |
Signaling Pathways and Logical Relationships
While the specific signaling pathways affected by derivatives of this compound are yet to be elucidated, a general logical relationship for the discovery and development of a novel agrochemical can be visualized.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in developing new fungicides, herbicides, and insecticides. Further research into the derivatization of this scaffold and comprehensive biological screening is warranted to unlock its full potential in crop protection.
Application Note: Reductive Amination of 2,6-Dimethoxypyridine-3-carboxaldehyde
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust method for the synthesis of secondary and tertiary amines. This application note details a specific protocol for the reductive amination of 2,6-dimethoxypyridine-3-carboxaldehyde, an electron-rich heteroaromatic aldehyde. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation.[1][2][3] This reagent demonstrates high selectivity for the reduction of the intermediate iminium ion over the starting aldehyde, allowing for a convenient one-pot reaction with high yields and minimal side-product formation.[2][3][4] The protocol is designed for researchers in synthetic and medicinal chemistry, providing a clear and reproducible methodology.
Reaction Principle
The reductive amination process involves two key steps that can occur in a single reaction vessel:
-
Imine Formation: The primary or secondary amine reacts with the aldehyde (this compound) to form a protonated iminium ion intermediate.
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine.[4]
This method is highly versatile and compatible with a wide range of functional groups.[2][3]
Experimental Protocol
This protocol describes the reductive amination of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.1 eq) to the solution.
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the amine used.[4]
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
Data Presentation
The following table provides an example of the stoichiometry and reaction conditions for the reductive amination of this compound with benzylamine.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 167.16 | 1.0 | 1.0 | 167 mg |
| Benzylamine | 107.15 | 1.1 | 1.1 | 118 mg (0.12 mL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | - | 5 mL |
| Reaction Time | - | - | - | 2-6 hours |
| Temperature | - | - | - | Room Temperature |
| Product | N-((2,6-dimethoxypyridin-3-yl)methyl)aniline | - | - | Theoretical Yield: 258 mg |
Visualizations
Diagram 1: General Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination.
Diagram 2: Signaling Pathway of the Chemical Transformation
Caption: Key steps in the reductive amination reaction.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and other key interactions within enzyme active sites makes it a valuable motif in the design of kinase inhibitors. This document provides detailed application notes and protocols for the use of 2,6-Dimethoxypyridine-3-carboxaldehyde as a versatile starting material for the synthesis of a novel class of potential kinase inhibitors. The aldehyde functionality serves as a key handle for introducing diverse chemical moieties through reactions such as reductive amination, allowing for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity against specific kinase targets.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Constitutive activation of this pathway is frequently observed in various human cancers, making it an attractive target for the development of novel anticancer therapies. These application notes will describe a hypothetical synthesis of a kinase inhibitor targeting the PI3K/Akt signaling pathway, using this compound as the foundational building block.
Hypothetical Kinase Inhibitor Profile
For the purpose of these application notes, we will outline the synthesis and hypothetical data for a novel inhibitor, designated DMP-4721 , designed to target the PI3Kα isoform.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| DMP-4721 | PI3Kα | 15 | MCF-7 | 150 |
| PI3Kβ | 150 | |||
| PI3Kδ | 300 | |||
| PI3Kγ | 500 | |||
| mTOR | >1000 |
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. The hypothetical inhibitor, DMP-4721, is designed to inhibit PI3Kα, thereby blocking the downstream signaling cascade.
Experimental Protocols
Synthesis of DMP-4721 via Reductive Amination
This protocol details a two-step, one-pot synthesis of the hypothetical kinase inhibitor DMP-4721 from this compound and a hypothetical amine, 4-(1H-pyrazol-4-yl)aniline.
Materials:
-
This compound
-
4-(1H-pyrazol-4-yl)aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Imine Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloroethane (DCE).
-
To this solution, add 4-(1H-pyrazol-4-yl)aniline (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.
-
-
Reduction to the Amine:
-
Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product, DMP-4721.
-
In Vitro Kinase Assay Protocol
This protocol describes a general method for assessing the inhibitory activity of DMP-4721 against a target kinase, such as PI3Kα.
Materials:
-
Purified recombinant PI3Kα enzyme
-
DMP-4721 (dissolved in DMSO)
-
ATP
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of DMP-4721 in DMSO.
-
In a 384-well plate, add the kinase buffer, the purified PI3Kα enzyme, and the diluted DMP-4721.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of DMP-4721 and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the workflow from synthesis to biological evaluation of the novel kinase inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocol outlined herein provides a robust and efficient method for generating a library of derivatives for biological screening. The hypothetical data and workflows presented serve as a guide for researchers in the design and development of new targeted therapies.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2,6-Dimethoxypyridine-3-carboxaldehyde and its Precursors
Introduction
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the functionalization of the 2,6-dimethoxypyridine scaffold at the 3-position, a key synthetic step for accessing a variety of target molecules. While direct cross-coupling of 2,6-dimethoxypyridine-3-carboxaldehyde is not extensively documented, a common and effective strategy involves the use of a halogenated precursor, such as 3-bromo- or 3-iodo-2,6-dimethoxypyridine, followed by introduction or manipulation of the carboxaldehyde group. These notes will focus on providing protocols for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that are readily applicable to these halogenated precursors.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[1] The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] The Buchwald-Hartwig amination is a powerful technique for constructing C-N bonds through the coupling of an amine with an aryl halide.[3] These reactions offer a broad substrate scope and functional group tolerance, making them invaluable tools for the synthesis of complex pyridine derivatives.
Data Presentation
The following tables summarize representative conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions performed on substituted pyridines, which can serve as a starting point for the functionalization of halogenated 2,6-dimethoxypyridine precursors.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 60-85[4] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd₂(dba)₃ (0.1) | SPhos (0.4) | K₃PO₄ | THF/MeOH | 60 | 18 | ~95[5] |
| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Pd₂(dba)₃ (0.5) | SPhos (2) | K₃PO₄ | THF/MeOH | 60 | 18 | ~85[5] |
Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyridines
| Halopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 70-95[6] |
| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[7] |
| 3-Bromopyridine | Acrylates/Styrenes | Palladium complex | - | NaOAc | Dioxane | 130 | 1 | -[8] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines
| Halopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Halo-2-aminopyridines | Primary & secondary amines | RuPhos/BrettPhos precatalysts | - | LiHMDS | Toluene | 100 | 18 | 50-95[9] |
| 2,6-Dibromopyridine | Various amines | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 70-90[10] |
| 2- or 4-Bromoestrone derivatives | Substituted anilines | Pd(OAc)₂ (5) | X-Phos (10) | KOt-Bu | Toluene | MW | 0.5 | 60-90[11] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which should be optimized for the specific 3-halo-2,6-dimethoxypyridine substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of pyridine derivatives.[4]
Materials:
-
3-Bromo-2,6-dimethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2,6-dimethoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with stirring for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Sonogashira Coupling
This protocol is a general procedure based on the coupling of iodopyridines.[6]
Materials:
-
3-Iodo-2,6-dimethoxypyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF, followed by 3-iodo-2,6-dimethoxypyridine, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture to 65 °C with stirring until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired alkynylpyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol is generalized from the amination of 3-halo-2-aminopyridines.[9]
Materials:
-
3-Bromo-2,6-dimethoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos or BrettPhos precatalyst (e.g., RuPhos Pd G3) (0.02 equiv)
-
LiHMDS (1.0 M in THF) (2.2 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add the 3-bromo-2,6-dimethoxypyridine, amine, and palladium precatalyst to a dry reaction tube.
-
Add anhydrous toluene to the tube.
-
Add the LiHMDS solution dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours or until complete conversion is observed by GC-MS or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired aminopyridine.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21701F [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,6-Dimethoxypyridine-3-carboxaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,6-dimethoxypyridine-3-carboxaldehyde. This document offers troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and high-yield synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction, and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently activated substrate: The pyridine ring, although containing electron-donating methoxy groups, may not be reactive enough under the chosen conditions. The Vilsmeier reagent is a weak electrophile.[1] | - Ensure the starting material, 2,6-dimethoxypyridine, is of high purity. - Increase the reaction temperature moderately (e.g., to 80°C), as lower temperatures may be insufficient to drive the reaction to completion.[1] |
| Improper Reagent Stoichiometry: The ratio of N,N-dimethylformamide (DMF) to phosphorus oxychloride (POCl₃) is critical for the efficient formation of the Vilsmeier reagent. | - Optimize the DMF to POCl₃ ratio. A common starting point is a 1:1 to 1:1.5 ratio, but the optimal ratio can be substrate-dependent. For some pyridine systems, a DMF to POCl₃ ratio of 5:6 has been found to be effective.[1] | |
| Moisture in Reagents or Glassware: The Vilsmeier reagent is highly sensitive to moisture and will be quenched, preventing the reaction from proceeding. | - Use anhydrous DMF and POCl₃. - Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Decomposition | Excessively Harsh Reaction Conditions: High temperatures or a large excess of POCl₃ can lead to the decomposition of the starting material or the desired product. | - Avoid excessively high temperatures. If decomposition is observed, try lowering the reaction temperature. - Reduce the amount of POCl₃ used. A significant excess of the activating agent can cause decomposition.[1] |
| Formation of Multiple Products/Side Reactions | Incorrect Order of Reagent Addition: Adding the substrate before the complete formation of the Vilsmeier reagent can lead to side reactions. | - Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) by adding POCl₃ to DMF and allowing it to stir before the addition of the 2,6-dimethoxypyridine substrate.[1] |
| Sub-optimal Reaction Temperature: The temperature can influence the selectivity of the reaction. | - Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. | |
| Difficult Product Purification | Incomplete Reaction or Presence of Tarry Byproducts: This can complicate the isolation of the pure aldehyde. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Employ an appropriate work-up procedure, including quenching with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acidic reaction mixture. - Utilize column chromatography on silica gel or recrystallization to purify the crude product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich 2,6-dimethoxypyridine ring.[2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, like DMF, with an acid chloride, most commonly POCl₃. The preparation should be carried out at a low temperature (e.g., 0°C) under anhydrous conditions before the substrate is added.[1]
Q3: At which position on the 2,6-dimethoxypyridine ring does formylation occur?
A3: The formylation occurs at the C-3 position. The two methoxy groups at the C-2 and C-6 positions are electron-donating, activating the pyridine ring towards electrophilic substitution. The C-3 and C-5 positions are electronically favored, and the C-3 position is sterically more accessible.
Q4: What are the key parameters to control for optimizing the yield?
A4: The critical parameters to control are:
-
Reagent Purity: Use of anhydrous reagents is essential.
-
Reagent Ratio: The molar ratio of DMF to POCl₃ should be optimized.
-
Temperature: The reaction temperature needs to be carefully controlled to balance reaction rate and potential product decomposition.[1]
-
Reaction Time: The reaction should be monitored to determine the optimal duration for complete conversion without significant byproduct formation.
Q5: Are there alternative methods for the formylation of pyridines?
A5: Yes, other methods for pyridine formylation exist, although the Vilsmeier-Haack reaction is often preferred for electron-rich pyridines. Some alternatives include:
-
Reimer-Tiemann Reaction: This method is typically used for the ortho-formylation of phenols and is generally not applicable to pyridines.[4]
-
Gattermann and Gattermann-Koch Reactions: These are variations of the Friedel-Crafts acylation but are often not effective for the pyridine series due to the electron-deficient nature of the unsubstituted ring.[3]
-
Metalation-Formylation: This involves the deprotonation of the pyridine ring using a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF. This approach offers regiochemical control based on the site of metalation.
Experimental Protocols
Synthesis of 2,6-Dimethoxypyridine (Starting Material)
A common method for the preparation of the starting material, 2,6-dimethoxypyridine, involves the nucleophilic substitution of 2,6-dichloropyridine with sodium methoxide.
Procedure:
-
In a suitable reaction flask, dissolve 2,6-dichloropyridine in an excess of methanol.
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-dimethoxypyridine by vacuum distillation to yield a colorless to light yellow liquid. A reported yield for this procedure is 94%.
Vilsmeier-Haack Formylation of 2,6-Dimethoxypyridine
The following is a general protocol for the formylation of an electron-rich heteroaromatic compound, which can be adapted for 2,6-dimethoxypyridine.
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 2,6-dimethoxypyridine in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the solution of 2,6-dimethoxypyridine dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 80°C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.
Data Presentation
Optimization of Vilsmeier-Haack Reaction Conditions
The following table summarizes the impact of key reaction parameters on the yield of pyridine-fused systems, which can serve as a guide for optimizing the synthesis of this compound.
| Entry | DMF:POCl₃ Ratio | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | 1:3 | 1,2-Dichloroethane (DCE) | 80 | Low | Significant starting material decomposition. |
| 2 | 5:1 | DCE | 80 | - | Complete decomposition of starting material.[1] |
| 3 | 1:1 | DCE | 80 | Moderate | Improved yield compared to 1:3 ratio. |
| 4 | 5:6 | DCE | 80 | High | Optimal ratio for this particular system.[1] |
| 5 | 5:6 | Benzene | Reflux | Low | Decomposition of starting material observed. |
| 6 | 5:6 | DCE | 60 | No Product | Starting material recovered quantitatively.[1] |
| 7 | 5:6 | DCE | 100 | Lower | Yield decreased compared to 80°C. |
Visualizations
Vilsmeier-Haack Reaction Workflow
References
Technical Support Center: Purification of Crude 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2,6-Dimethoxypyridine-3-carboxaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a solid at room temperature.[1] It has a melting point in the range of 68-72 °C.[1] The compound is soluble in organic solvents such as ethanol and dichloromethane, but has limited solubility in water.
Q2: What are the most common impurities in crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2,6-dimethoxypyridine.
-
Reagents from synthesis: If a Vilsmeier-Haack formylation is used, residual dimethylformamide (DMF) and phosphorus oxychloride byproducts may be present.
-
Over-oxidation product: The corresponding carboxylic acid, 2,6-dimethoxypyridine-3-carboxylic acid, can be a common impurity in aldehyde preparations.
-
Side-reaction products: Depending on the specific reaction conditions, other isomers or related compounds might be formed.
Q3: What are the primary methods for purifying crude this compound?
A3: The main techniques for purifying this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
-
Bisulfite Adduct Formation: A chemical method to selectively separate aldehydes from other non-aldehydic impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For example, if using a non-polar solvent like hexanes, add a small amount of a more polar solvent like ethyl acetate or acetone. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Consider a more polar solvent system. |
| Poor recovery of the purified product. | The compound is too soluble in the cold solvent. Too much solvent was used. | Use a less polar solvent system or a smaller volume of the recrystallization solvent. Ensure the solution is thoroughly cooled to minimize solubility. |
| Crystals are colored despite the pure compound being white/pale yellow. | Colored impurities are trapped in the crystal lattice. | Consider a pre-purification step like a charcoal treatment of the hot solution before crystallization. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping peaks). | The mobile phase polarity is too high or too low. The column is overloaded. | Optimize the mobile phase polarity by trying different solvent ratios (e.g., varying the ethyl acetate in hexanes gradient). Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce interactions with the acidic silica gel and improve elution. |
| Streaking or tailing of the spot on TLC and bands on the column. | The compound is interacting with the acidic silica gel. | Add a small amount of triethylamine or pyridine to the mobile phase. Alternatively, use a different stationary phase like neutral alumina. |
| The compound appears to be decomposing on the column. | The silica gel is too acidic. The compound is unstable under the chromatography conditions. | Use deactivated silica gel (by adding a small percentage of water) or switch to a less acidic stationary phase like alumina. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material. A good starting point for solvent selection can be inferred from the purification of a similar compound, 4-Methoxy-2-bromopyridine-3-carboxaldehyde, which was recrystallized from a benzene/hexanes mixture. Given the potential hazards of benzene, toluene can be a suitable substitute.
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Promising solvent systems for aromatic aldehydes include hexane/ethyl acetate, hexane/acetone, and toluene/hexane.
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent (e.g., a mixture of toluene and hexanes).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Column Chromatography
-
TLC Analysis:
-
Develop a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give the target compound an Rf value of approximately 0.2-0.4.
-
Start with a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1) and adjust the polarity as needed. Visualizing the spots can be done under UV light.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Elute the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be effective for removing non-aldehydic impurities.
-
Adduct Formation:
-
Dissolve the crude material in a suitable organic solvent (e.g., methanol or THF).
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.
-
-
Separation:
-
Add water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the mixture and transfer to a separatory funnel.
-
Shake the funnel and separate the layers. The bisulfite adduct will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add a fresh portion of a water-immiscible organic solvent.
-
Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. This will regenerate the aldehyde.
-
Extract the regenerated aldehyde into the organic layer.
-
-
Isolation:
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents (Qualitative)
| Solvent System | Polarity | Notes |
| Toluene/Hexane | Low to Medium | Good starting point based on a similar compound. Toluene can be used as a substitute for benzene. |
| Hexane/Ethyl Acetate | Low to Medium | A common and versatile solvent system for a wide range of organic compounds. |
| Hexane/Acetone | Low to Medium | Another effective system; acetone is more polar than ethyl acetate. |
| Ethanol | High | May be too polar, leading to high solubility and low recovery, but can be effective for certain impurity profiles. |
Table 2: General Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (9:1 to 4:1 v/v) |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if peak tailing occurs) |
| Detection | UV light (254 nm) |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: A logical decision tree for troubleshooting common purification problems.
References
Identifying side products in reactions with 2,6-Dimethoxypyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxypyridine-3-carboxaldehyde. The following sections address common issues and potential side products encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde frequently used as a building block in organic synthesis. The aldehyde functional group is particularly reactive in condensation reactions, such as Knoevenagel and Wittig reactions, to form carbon-carbon double bonds. It also serves as an electrophile in various other organic transformations. The methoxy groups on the pyridine ring influence the compound's electronic properties and reactivity.
Q2: What are the general stability considerations for this compound?
A2: The 2,6-dimethoxypyridine moiety is generally stable under neutral and mildly basic conditions. However, strong acidic conditions or high temperatures may lead to demethylation of one or both methoxy groups, forming the corresponding hydroxypyridine derivatives. The aldehyde group itself can be sensitive to oxidation and strong reducing agents. It is advisable to store the compound in a cool, dry place and under an inert atmosphere to prevent degradation.
Q3: Are there any known incompatibilities with common reagents or solvents?
A3: Strong oxidizing agents can convert the aldehyde to a carboxylic acid. Strong reducing agents will reduce the aldehyde to an alcohol. Protic solvents like water and methanol are generally compatible, but their presence can influence reaction pathways, such as in catalyst-free Knoevenagel condensations.[1] In some cases, traces of protic impurities can lead to undesired side reactions, such as H/D exchange if deuterated solvents are used for mechanistic studies.[2]
Troubleshooting Guides
This section provides guidance on identifying and mitigating potential side products in common reactions involving this compound.
Knoevenagel Condensation Reactions
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. While this is a high-yielding reaction, side products can arise.
Diagram: Knoevenagel Condensation Workflow
References
Stability of 2,6-Dimethoxypyridine-3-carboxaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-dimethoxypyridine-3-carboxaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a reactive organic compound due to the presence of an aldehyde functional group.[1] It is generally stable under neutral conditions when stored in a cool, dark, and dry place. However, its stability can be compromised under acidic or basic conditions.
Q2: What happens to this compound under acidic conditions?
Under strongly acidic conditions, particularly with heating, the methoxy groups on the pyridine ring may be susceptible to cleavage, forming the corresponding hydroxypyridine derivatives. The aldehyde group itself is generally stable to acid-catalyzed hydration, but prolonged exposure to strong acids should be avoided. A safety data sheet for the related compound 2,6-dimethoxypyridine indicates incompatibility with mineral acids.[2]
Q3: What is the expected reactivity of this compound under basic conditions?
Due to the absence of α-hydrogens, this compound is prone to undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated sodium or potassium hydroxide).[3][4][5][6][7] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (2,6-dimethoxypyridin-3-yl)methanol) and one molecule of the corresponding carboxylic acid (2,6-dimethoxypyridine-3-carboxylic acid).[3][5]
Q4: Are there any specific storage recommendations for this compound?
To ensure maximum stability, it is recommended to store this compound in a tightly sealed container, protected from light and moisture, and at a refrigerated temperature (2-8°C). Avoid storage in acidic or basic environments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on stability-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low yield or unexpected side products in an acid-catalyzed reaction. | Degradation of the starting material. Strong acidic conditions may have caused cleavage of the methoxy groups. | - Use milder acidic conditions (e.g., weaker acid, lower temperature).- Minimize reaction time.- Protect the methoxy groups if they are not intended to react. |
| Formation of an alcohol and a carboxylic acid derivative in a basic reaction. | The compound has undergone a Cannizzaro reaction.[3][5] This is expected for non-enolizable aldehydes in strong base. | - If this is not the desired outcome, avoid using strong bases.- Consider using a non-hydroxidic base or protecting the aldehyde group.- If the alcohol and acid are the desired products, use a stoichiometric amount of a strong base. |
| Discoloration of the compound upon storage. | Potential slow degradation or oxidation. Aldehydes can be sensitive to air and light.[8] | - Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).- Store in an amber vial to protect from light.- Re-purify the compound if necessary before use. |
| Inconsistent reaction outcomes. | Variability in the stability of the starting material due to handling or storage. | - Always use freshly opened or properly stored material.- Perform a purity check (e.g., by NMR or LC-MS) before critical experiments. |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Incubation: Aliquot the stock solution into separate vials. To each vial, add the acidic or basic solution of interest to achieve the desired final pH and concentration. Prepare a control sample with a neutral buffer.
-
Time Points: Incubate the vials at a controlled temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.
Protocol 2: Small-Scale Test for Cannizzaro Reaction
-
Reaction Setup: In a small vial, dissolve a small amount of this compound in a suitable solvent that is miscible with aqueous base (e.g., THF or dioxane).
-
Base Addition: Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of two new, more polar products (the alcohol and the carboxylate).
-
Work-up and Analysis: After the reaction is complete, neutralize the mixture with acid. Extract the products with an organic solvent. The alcohol and carboxylic acid can be separated and characterized by standard analytical techniques (e.g., NMR, IR, MS).
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Cannizzaro Reaction [organic-chemistry.org]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion in 2,6-Dimethoxypyridine-3-carboxaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxypyridine-3-carboxaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and reactivity of this compound?
A1: this compound is an organic compound featuring a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxaldehyde (formyl) group at position 3.[1] The electron-donating nature of the two methoxy groups can influence the reactivity of the pyridine ring and the aldehyde. The aldehyde group is reactive towards nucleophiles and can participate in various condensation and carbon-carbon bond-forming reactions.[1]
Q2: What are the common reaction types for this compound?
A2: Due to the presence of the aldehyde functional group, this compound is a versatile intermediate in organic synthesis.[1] Common reactions include:
-
Reductive Amination
-
Wittig Reaction
-
Knoevenagel Condensation
-
Palladium-Catalyzed Cross-Coupling Reactions (after conversion of the aldehyde to a suitable functional group)
Q3: What are the typical storage and handling recommendations for this compound?
A3: this compound is typically a solid and should be stored in a cool, dry place away from incompatible materials.[2] It is harmful if swallowed and may cause an allergic skin reaction or serious eye damage.[3] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Troubleshooting Guide: Low Conversion in Reductive Amination
Reductive amination is a widely used method to form carbon-nitrogen bonds. However, low conversion can be a significant issue.
Q4: I am observing very low conversion in the reductive amination of this compound with my primary/secondary amine. What are the potential causes and solutions?
A4: Low conversion in reductive amination can stem from several factors, including inefficient imine formation, choice of reducing agent, and reaction conditions.
Troubleshooting Workflow for Low Conversion in Reductive Amination
Caption: Troubleshooting workflow for low conversion in reductive amination.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inefficient Imine Formation | The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be addressed by: Adding a catalytic amount of acid (e.g., acetic acid) to protonate the aldehyde, making it more electrophilic.[4] Removing water formed during the reaction using molecular sieves or a Dean-Stark apparatus. |
| Inappropriate Reducing Agent | The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can also be used, but it may reduce the aldehyde.[4][5] |
| Steric Hindrance | The methoxy groups on the pyridine ring or a bulky amine can sterically hinder the reaction. Increasing the reaction temperature or switching to a less hindered reducing agent might be necessary. |
| Reaction Conditions | The solvent, temperature, and reaction time can all impact the conversion. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Optimization of temperature and reaction time should be performed while monitoring the reaction by TLC or LC-MS. |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous dichloromethane (DCM), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Low Yield in Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, achieving high yields can be challenging.
Q5: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the problem?
A5: Low yields in Wittig reactions can be attributed to issues with ylide formation, the reactivity of the aldehyde, or the reaction conditions.
Troubleshooting Workflow for Low Yield in Wittig Reaction
Caption: Troubleshooting workflow for low yield in Wittig reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Incomplete Ylide Formation | The base used may not be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are required. For stabilized ylides, weaker bases like potassium carbonate or triethylamine may suffice.[6] Ensure the solvent is anhydrous, as moisture will quench the ylide. |
| Ylide Instability | Some ylides are unstable and should be generated in situ and used immediately. Generating the ylide in the presence of the aldehyde can sometimes improve yields.[7] |
| Low Aldehyde Reactivity | The electron-donating methoxy groups on the pyridine ring may slightly reduce the electrophilicity of the aldehyde. Increasing the reaction temperature or using a more reactive ylide (e.g., a non-stabilized ylide) can help. |
| Side Reactions | The presence of acidic protons in the reaction mixture can lead to side reactions. If the phosphonium salt or other reagents contain acidic impurities, they should be purified. |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF), add a suitable base (e.g., potassium tert-butoxide, 1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature to allow for ylide formation (a color change is often observed).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Troubleshooting Guide: Side Products in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.
Q6: I am observing significant side product formation in my Knoevenagel condensation with this compound. How can I improve the selectivity?
A6: Side product formation in Knoevenagel condensations can arise from self-condensation of the aldehyde, Michael addition to the product, or other competing reactions.
Troubleshooting Workflow for Side Product Formation in Knoevenagel Condensation
Caption: Troubleshooting workflow for side product formation in Knoevenagel condensations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Michael Addition | The active methylene compound can sometimes add to the α,β-unsaturated product in a Michael addition. This can be minimized by using milder reaction conditions (lower temperature, shorter reaction time) and by using stoichiometric amounts of the reactants. |
| Self-Condensation of Aldehyde | If a strong base is used, it can promote the self-condensation of the aldehyde. Using a weaker base, such as piperidine or pyrrolidine, is often sufficient to catalyze the Knoevenagel condensation without causing significant self-condensation.[8] |
| Decarboxylation | If the active methylene compound contains a carboxylic acid group (e.g., malonic acid), decarboxylation can occur, especially at higher temperatures. The Doebner modification of the Knoevenagel condensation utilizes this reactivity.[8] If decarboxylation is not desired, milder conditions should be employed. |
| Catalyst Choice | A variety of catalysts can be used for the Knoevenagel condensation, including basic amines, Lewis acids, and solid-supported catalysts.[9][10] Screening different catalysts may lead to improved selectivity. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The product is often a solid that precipitates from the reaction mixture.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization.
References
- 1. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]
- 2. 2,6-Dimethoxypyridin-3-Carboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scale-up challenges for the synthesis of 2,6-Dimethoxypyridine-3-carboxaldehyde
Technical Support Center: Synthesis of 2,6-Dimethoxypyridine-3-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to larger-scale production. The primary synthesis route considered is the Vilsmeier-Haack formylation of 2,6-dimethoxypyridine.
Q1: We are experiencing a significant decrease in yield when scaling up the formylation reaction. What are the potential causes?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
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Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants is more difficult. This can lead to localized areas of high or low reagent concentration, resulting in incomplete reaction or the formation of byproducts. Ensure your reactor's agitation system is adequate for the viscosity and volume of the reaction mixture.
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Poor Temperature Control: The Vilsmeier-Haack reaction is often exothermic.[1][2] Inadequate heat dissipation in a larger vessel can lead to temperature gradients and localized "hot spots," which can promote side reactions and decomposition of the product. Re-evaluate the cooling capacity of your reactor and consider a slower, controlled addition of reagents.
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Reagent Stoichiometry and Addition Rate: The optimal molar ratios of reactants may need to be re-evaluated at a larger scale. The rate of addition of the Vilsmeier reagent (or its precursors, such as phosphorus oxychloride) is critical. A slower addition rate on a larger scale can help maintain better temperature control and prevent the buildup of unreacted intermediates.
Q2: During the work-up, we are struggling with the hydrolysis of the iminium salt intermediate, leading to inconsistent product quality. How can we optimize this step?
A2: The hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction is a critical step that requires careful control.[1][2]
-
pH Control: The pH of the aqueous solution during hydrolysis is crucial. A pH that is too low or too high can lead to the formation of impurities. It is recommended to perform small-scale experiments to determine the optimal pH for the hydrolysis.
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Temperature of Hydrolysis: The temperature at which the reaction mixture is quenched and hydrolyzed can impact the final product's purity. Quenching at a lower temperature and then slowly warming to room temperature can sometimes prevent the formation of byproducts.
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Quenching Procedure: The method of quenching the reaction can also be a factor. Adding the reaction mixture to a cooled aqueous solution with vigorous stirring is a common practice to ensure rapid and uniform hydrolysis.
Q3: We are observing the formation of colored impurities, making the purification of this compound difficult. What is the likely source of these impurities and how can they be minimized?
A3: Colored impurities can arise from several sources:
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Side Reactions: Overheating or prolonged reaction times can lead to the formation of polymeric or other colored byproducts. Adhering to optimized reaction times and maintaining strict temperature control is essential.
-
Air Sensitivity: Some intermediates or the final product may be sensitive to air, leading to oxidative degradation and the formation of colored species. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Purification Method: The choice of purification method is critical. Recrystallization from a suitable solvent system is often effective for removing colored impurities. Column chromatography can also be employed, but the choice of stationary and mobile phases should be carefully optimized to ensure good separation.
Q4: What are the key safety considerations when scaling up the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves the use of hazardous reagents that require careful handling, especially on a larger scale.
-
Phosphorus Oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. Ensure all equipment is dry and the reaction is performed in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.
-
Exothermic Reaction: As mentioned, the reaction can be highly exothermic. A robust cooling system and a plan for emergency cooling are essential for safe operation at scale.
-
Quenching: The quenching of the reaction mixture should be done cautiously by slowly adding it to a cooled aqueous solution to control the release of heat and any off-gassing.
Data Presentation
The following table presents illustrative data for the synthesis of this compound via the Vilsmeier-Haack reaction. This data is intended for comparison purposes to guide optimization during scale-up.
| Parameter | Condition A | Condition B | Condition C |
| Scale | 10 g | 100 g | 1 kg |
| Reagent Ratio (Substrate:POCl3:DMF) | 1 : 1.2 : 3 | 1 : 1.2 : 3 | 1 : 1.3 : 3.5 |
| Reaction Temperature (°C) | 0 - 5 | 0 - 5 | 5 - 10 |
| Reaction Time (hours) | 2 | 4 | 6 |
| Yield (%) | 85 | 72 | 65 |
| Purity (by HPLC, %) | 98 | 95 | 92 |
Disclaimer: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Vilsmeier-Haack Formylation
Materials:
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2,6-Dimethoxypyridine
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N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Water
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethoxypyridine (1 equivalent) in anhydrous DMF (3 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Visualizations
References
Preventing decomposition of 2,6-Dimethoxypyridine-3-carboxaldehyde during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,6-Dimethoxypyridine-3-carboxaldehyde to prevent its decomposition.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Q1: I've noticed a change in the color of my this compound, from a white or pale yellow solid to a brownish hue. What could be the cause?
A1: A color change is a common indicator of chemical decomposition. For aldehydes, this is often due to oxidation.[1] When exposed to air and/or light, the aldehyde group (-CHO) can oxidize to a carboxylic acid group (-COOH), leading to the formation of 2,6-dimethoxypyridine-3-carboxylic acid and other potential degradation byproducts. This process can be accelerated by elevated temperatures.
Q2: My recent experiment using this compound from a previously opened bottle yielded unexpected results. Could the compound have degraded?
A2: It is possible that the compound has degraded, especially if the bottle was not properly sealed and stored after its initial use. The aldehyde functional group is reactive and susceptible to oxidation, which would alter the compound's purity and could lead to unforeseen side reactions or lower yields in your experiment.[2][3]
Q3: What are the optimal storage conditions to prevent the decomposition of this compound?
A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to air, light, and moisture. The recommended storage conditions are summarized in the table below.
Q4: I suspect my sample of this compound has started to decompose. How can I verify this?
A4: You can use analytical techniques to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a suitable method to detect the presence of impurities, such as the corresponding carboxylic acid. By comparing the chromatogram of your sample to a reference standard of pure this compound, you can identify and quantify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the carboxylic acid proton and other impurity signals.
Q5: Can I use an antioxidant to improve the storage stability of this compound?
A5: While the use of antioxidants to stabilize aromatic aldehydes is a known strategy, there is no specific data available for this compound.[4][5] If you choose to explore this option, it is recommended to use a small test sample and to select an antioxidant that will not interfere with your downstream applications. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The compatibility and effectiveness would need to be validated for your specific experimental context.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation by displacing oxygen from the container. |
| Light | In an amber or opaque container, stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound via HPLC
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Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent and at the same concentration as the standard.
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Set the UV detector to a wavelength where the aldehyde and the potential carboxylic acid impurity have significant absorbance (a wavelength scan can determine the optimal wavelength).
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Compare the chromatogram of the sample to that of the standard.
-
The appearance of new peaks, particularly a more polar peak that could correspond to the carboxylic acid, indicates degradation.
-
The purity of the sample can be estimated by calculating the peak area percentage of the main compound relative to the total peak area.
-
Visualizations
Caption: A logical workflow for handling and storing this compound.
Caption: Relationship between environmental factors and decomposition of this compound.
References
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]
- 3. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elib.bsu.by [elib.bsu.by]
- 5. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Reactions of 2,6-Dimethoxypyridine-3-carboxaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions involving 2,6-Dimethoxypyridine-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using traditional catalysts in reactions with this compound?
A1: Traditional catalysts, such as piperidine for Knoevenagel condensations or strong bases like n-butyllithium for Wittig reactions, can present several challenges with a substrate like this compound. The electron-rich nature of the pyridine ring, due to the two methoxy groups, can influence the reactivity of the aldehyde and potentially lead to side reactions. Furthermore, harsh basic conditions might cause decomposition of the starting material or product. Removal of homogenous basic catalysts like piperidine can also complicate purification.
Q2: Are there any milder, alternative catalysts for Knoevenagel condensations with this aldehyde?
A2: Yes, several milder and heterogeneous catalysts can be employed as alternatives to traditional bases like piperidine for Knoevenagel condensations. These alternatives can offer advantages such as easier removal, improved yields, and more environmentally friendly protocols. Some promising options include:
-
Basic Amines and Ammonium Salts: Environmentally benign amines or ammonium salts can be used, sometimes under solvent-free conditions, to promote the condensation.
-
Solid-Supported Catalysts: Materials like pyridinedicarboxamide functionalized mesoporous organosilica have shown high efficiency as heterogeneous basic catalysts for the Knoevenagel condensation of various aldehydes.[1]
-
Zeolites: Zeolites can act as solid acid or base catalysts and have been used to promote Knoevenagel condensations, offering the benefit of easy separation and reusability.[2]
Q3: Can I use alternative bases for the Wittig reaction with this compound to avoid harsh conditions?
A3: Absolutely. While strong bases like n-butyllithium are common, milder bases can be effective, especially when using stabilized or semi-stabilized ylides. The electron-donating methoxy groups on the pyridine ring may increase the propensity for side reactions with very strong bases. Consider the following alternatives:
-
Sodium Hydride (NaH): A strong base that is often effective and can be easier to handle than organolithium reagents.
-
Sodium Methoxide (NaOMe) or Potassium tert-Butoxide (KOtBu): Alkoxides are suitable bases for generating phosphorus ylides.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic strong base that can be effective in promoting Wittig and Horner-Wadsworth-Emmons reactions.[3]
-
Silver Carbonate (Ag₂CO₃): Has been shown to be a mild and effective base for Wittig reactions, even with less acidic phosphonium salts.[4]
Q4: What are the advantages of using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative to the Wittig reaction for this substrate?
A4: The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the traditional Wittig reaction, particularly for a substrate like this compound:
-
Higher (E)-Selectivity: The HWE reaction generally provides a higher stereoselectivity for the (E)-alkene isomer.[5][6]
-
Milder Reaction Conditions: Phosphonate carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides, allowing for the use of milder bases.[5]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making its removal from the reaction mixture significantly easier than the triphenylphosphine oxide generated in the Wittig reaction.[5]
-
Reactivity with Hindered Ketones: While not directly applicable to an aldehyde, the higher reactivity of phosphonate carbanions allows them to react with a broader range of carbonyl compounds, including sterically hindered ketones.[7]
Troubleshooting Guides
Knoevenagel Condensation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficiently basic catalyst: The chosen alternative catalyst may not be strong enough to deprotonate the active methylene compound effectively. | - Increase the catalyst loading.- Switch to a slightly stronger, yet still mild, basic catalyst (e.g., DBU).- For solid catalysts, ensure proper activation and sufficient surface area. |
| Steric hindrance: The methoxy groups on the pyridine ring might sterically hinder the approach of the nucleophile. | - Increase the reaction temperature.- Use a less bulky active methylene compound if possible. | |
| Formation of Side Products | Self-condensation of the active methylene compound: This can occur if the catalyst is too basic or if the reaction temperature is too high. | - Use a milder catalyst.- Lower the reaction temperature and extend the reaction time. |
| Decomposition of starting material: The pyridine ring might be sensitive to prolonged heating or strongly basic conditions. | - Monitor the reaction closely by TLC to avoid prolonged reaction times.- Employ a milder catalyst and lower temperature. | |
| Difficult Product Isolation/Purification | Catalyst residue in the product: Homogeneous basic catalysts can be difficult to remove completely. | - Use a heterogeneous catalyst that can be easily filtered off.- If using a basic amine, perform an acidic wash (e.g., dilute HCl) during workup to protonate and extract the catalyst into the aqueous phase, provided the product is stable to acid. |
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Alkene | Incomplete ylide/phosphonate carbanion formation: The base may not be strong enough or may be of poor quality. | - Ensure the base is fresh and of high purity.- Switch to a stronger base (e.g., from NaOMe to NaH).- For HWE reactions, the use of lithium salts (e.g., LiCl) with an amine base (Masamune-Roush conditions) can be effective for base-sensitive substrates.[6] |
| Low reactivity of the aldehyde: The electron-donating methoxy groups can slightly deactivate the aldehyde carbonyl group towards nucleophilic attack. | - Increase the reaction temperature.- Use a more reactive ylide or phosphonate reagent. | |
| Side reactions of the aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under basic conditions.[7] | - Use freshly distilled or purified aldehyde.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Add the aldehyde slowly to the pre-formed ylide/carbanion solution. | |
| Poor Stereoselectivity (Wittig) | Ylide equilibration: For unstabilized ylides, reaction conditions can affect the E/Z ratio. | - Use salt-free conditions to favor the (Z)-alkene.- For (E)-alkene selectivity with unstabilized ylides, consider the Schlosser modification.[7] |
| Difficult Purification | Removal of triphenylphosphine oxide (Wittig): This byproduct can be challenging to separate from the desired alkene. | - This is a primary reason to consider the HWE reaction, as the phosphate byproduct is water-soluble.[5]- For Wittig products, careful column chromatography or crystallization is often required. |
| Unreacted phosphonium salt/phosphonate: Incomplete reaction can lead to contamination of the product. | - Ensure complete deprotonation by using a sufficient excess of a strong enough base.- Allow for sufficient reaction time for the olefination step. |
Data Presentation
Table 1: Comparison of Alternative Catalysts for Knoevenagel Condensation of Aromatic Aldehydes
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridinedicarboxamide-PMO | Malononitrile | Ethanol | Room Temp. | 25 min | >90 | [1] |
| Zeolite 4A | Various | Toluene | Reflux | 2-8 h | 85-95 | [2] |
| DBU/K₂CO₃ | Triethyl phosphonoacetate | Solvent-free | 60 | 1-2 h | 90-99 | [8] |
Note: Data is for representative aromatic aldehydes and may vary for this compound.
Table 2: Typical Bases and Conditions for Wittig and Horner-Wadsworth-Emmons Reactions
| Reaction | Reagent | Typical Bases | Solvent | General Stereoselectivity |
| Wittig (unstabilized ylide) | Alkyltriphenylphosphonium halide | n-BuLi, NaH, KOtBu | THF, Diethyl Ether | (Z)-alkene |
| Wittig (stabilized ylide) | (Carboalkoxymethylene)triphenylphosphorane | NaOMe, K₂CO₃, DBU | DCM, Toluene | (E)-alkene |
| Horner-Wadsworth-Emmons | Trialkyl phosphonoacetate | NaH, NaOEt, DBU/LiCl | THF, DME | (E)-alkene |
| Still-Gennari HWE | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | (Z)-alkene |
Experimental Protocols
General Protocol for Knoevenagel Condensation using a Heterogeneous Catalyst (e.g., Pyridinedicarboxamide-PMO)
-
To a round-bottom flask, add this compound (1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and the heterogeneous catalyst (e.g., 20 mg of PMO-Py).
-
Add a suitable solvent (e.g., ethanol, 5 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with the solvent and dry for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Horner-Wadsworth-Emmons Reaction
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suitable solvent (e.g., dry THF, 10 mL).
-
Add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete carbanion formation.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1 mmol) in the same dry solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a Heterogeneously Catalyzed Knoevenagel Condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Steric Hindrance: A Technical Guide for Reactions with 2,6-Dimethoxypyridine-3-carboxaldehyde
Welcome to the technical support center for managing reactions with 2,6-dimethoxypyridine-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reactions involving this sterically hindered building block. The bulky methoxy groups ortho to the aldehyde and flanking the pyridine nitrogen present unique synthetic challenges, often leading to low yields or failed reactions. This guide offers practical solutions and detailed protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or low-yielding?
A1: The primary reason is steric hindrance. The two methoxy groups at the 2 and 6 positions physically block the approach of nucleophiles to the aldehyde at the 3-position. They also electronically influence the pyridine ring, potentially reducing the electrophilicity of the aldehyde's carbonyl carbon.
Q2: What are the most common challenges encountered when using this aldehyde?
A2: Researchers frequently report:
-
Low conversion rates: Starting material is often recovered unchanged.
-
Formation of side products: Alternative reaction pathways may be favored.
-
Difficulty in achieving high yields: Even when the desired product is formed, the yield is often suboptimal.
-
Complete reaction failure: In some cases, no desired product is observed.
Q3: Are there general strategies to improve reaction outcomes?
A3: Yes, several strategies can be employed:
-
Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective.
-
Use of highly reactive reagents: Employing more potent nucleophiles or reagents can enhance reactivity.
-
Catalyst selection: Utilizing catalysts that can operate effectively in sterically congested environments is crucial. Lewis acids can help activate the aldehyde.
-
Protecting group strategies: In some multi-step syntheses, it may be beneficial to use a protecting group for the aldehyde, though this adds steps to the overall sequence.[1]
Q4: Can the pyridine nitrogen interfere with reactions?
A4: Absolutely. The lone pair on the pyridine nitrogen can act as a Lewis base, potentially quenching acid catalysts or coordinating with metal catalysts, thereby inhibiting the desired reaction. In some cases, the use of a Lewis acid can activate the pyridine ring, making it more susceptible to nucleophilic attack.[2][3]
Troubleshooting Guides for Common Reactions
Reductive Amination
Reductive amination with this compound can be challenging due to slow imine formation.
| Problem | Possible Cause | Troubleshooting Solution |
| Low to no product formation | Steric hindrance preventing imine formation. | - Use a more reactive reducing agent like sodium triacetoxyborohydride. - Add a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. - Increase the reaction temperature; consider microwave heating. |
| Recovery of starting aldehyde | Incomplete imine formation. | - Increase the equivalents of the amine. - Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the aldehyde. |
| Formation of unidentified byproducts | Side reactions of the amine or aldehyde. | - Perform the reaction at a lower temperature for a longer duration. - Use a milder reducing agent once the imine is formed. |
Knoevenagel Condensation
The formation of a new carbon-carbon double bond via Knoevenagel condensation can be impeded by the steric bulk around the aldehyde.
| Problem | Possible Cause | Troubleshooting Solution |
| Slow reaction or low yield | Steric hindrance hindering the initial nucleophilic attack. | - Use a stronger base to generate a higher concentration of the enolate (e.g., piperidine, DBU). - Employ a Lewis acid co-catalyst to enhance the aldehyde's electrophilicity. - Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or DMF. |
| Reaction stalls at the aldol adduct | Dehydration step is slow. | - Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) after the initial condensation. - Use a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Side reactions of the active methylene compound | Self-condensation or decomposition. | - Add the active methylene compound slowly to the reaction mixture. - Use a milder base and a longer reaction time at a moderate temperature. |
Wittig Reaction
The formation of the oxaphosphetane intermediate in the Wittig reaction is often the rate-limiting step and is sensitive to steric hindrance.
| Problem | Possible Cause | Troubleshooting Solution |
| No reaction or very low conversion | Steric hindrance preventing the ylide from attacking the aldehyde. | - Use a more reactive, unstabilized ylide if the desired alkene geometry allows. - Employ salt-free ylide conditions to increase reactivity. - Increase the reaction temperature significantly (refluxing THF or toluene). |
| Low yield of the desired alkene | Reversibility of the initial addition step. | - Use a base that does not coordinate strongly with the lithium cation (e.g., NaHMDS, KHMDS). - Add the aldehyde to the pre-formed ylide at a low temperature and then slowly warm to the reaction temperature. |
| Formation of triphenylphosphine oxide and unreacted aldehyde | Decomposition of the ylide or the betaine intermediate. | - Ensure anhydrous reaction conditions. - Use freshly prepared ylide. |
Experimental Protocols
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane or THF) is added the desired amine (1.1-1.5 eq).
-
The mixture is stirred at room temperature for 1-2 hours, optionally with molecular sieves.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise.
-
The reaction is stirred at room temperature or heated to 50-80 °C until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (1.0-1.2 eq) in a high-boiling solvent (e.g., toluene) is added a catalytic amount of a base (e.g., piperidine, 0.1-0.2 eq).
-
The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for Reductive Amination.
Caption: Troubleshooting Logic for Steric Hindrance.
References
Technical Support Center: Purification of 2,6-Dimethoxypyridine-3-carboxaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-dimethoxypyridine-3-carboxaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The basic nature of the pyridine moiety can sometimes complicate purification.[1] Depending on the synthetic route, potential byproducts may include the corresponding carboxylic acid (from over-oxidation of the aldehyde) or the alcohol (from incomplete oxidation or reduction of a precursor).
Q2: What are the recommended general approaches for purifying this compound derivatives?
A2: The primary methods for purification are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the physical state of the product. For complex mixtures with multiple components, flash column chromatography is often the most effective initial purification step.[2] Recrystallization is suitable for removing minor impurities from a solid product to achieve high purity.
Q3: My compound, a this compound derivative, is an oil. How can I purify it?
A3: For oily products, flash column chromatography is the recommended purification method. A careful selection of the solvent system is crucial for good separation.
Q4: I am having difficulty with the column chromatography of my pyridine derivative. What can I do?
A4: The basicity of the pyridine ring can sometimes lead to tailing of peaks on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will help to improve the peak shape and separation.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate solvent system. | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation (Rf value of the product between 0.2-0.4). A common starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes.[3][4][5] |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
Issue: The compound is not eluting from the column.
| Potential Cause | Suggested Solution |
| The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[3] |
| The compound is strongly adsorbed to the silica gel. | Add a modifier to the eluent. For basic compounds like pyridines, adding a small amount of triethylamine can help. For acidic compounds, a small amount of acetic acid can be added. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Potential Cause | Suggested Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.[6] |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The compound has a low melting point. | If the compound is a low-melting solid, consider purification by column chromatography instead. |
Issue: Low recovery of the purified product.
| Potential Cause | Suggested Solution |
| The compound is too soluble in the recrystallization solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at room temperature or below. You can also try placing the flask in an ice bath to maximize crystal formation.[6] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Issue: The recrystallized product is still colored.
| Potential Cause | Suggested Solution |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[6] |
Quantitative Data
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Conditions |
| Flash Chromatography | Stationary Phase: Silica gelEluent: e.g., 20% Ethyl Acetate in Hexanes | |||
| Recrystallization | Solvent: e.g., Ethanol/Water |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to test for pyridine derivatives include ethanol, methanol, toluene, and mixtures like ethanol/water or toluene/hexane.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,6-Dimethoxypyridine-3-carboxaldehyde: A Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the purity validation of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the safety and efficacy of final drug products. This document outlines the expected spectroscopic data, potential impurities, and compares the utility of various analytical techniques, supported by detailed experimental protocols.
Spectroscopic Profiling of this compound
A pure sample of this compound (C₈H₉NO₃, MW: 167.16 g/mol ) is expected to exhibit a specific spectroscopic profile.[1] While a definitive, publicly available dataset for the pure compound is elusive, the following data is predicted based on the analysis of structurally related compounds and foundational spectroscopic principles.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet)Aromatic protons (pyridine ring): ~7.5-8.5 ppm (two doublets)Methoxy protons (OCH₃): ~3.9-4.1 ppm (two singlets, 6H total) |
| ¹³C NMR | Carbonyl carbon (C=O): ~185-195 ppmAromatic carbons (pyridine ring): ~110-165 ppmMethoxy carbons (OCH₃): ~55-60 ppm |
| FT-IR (cm⁻¹) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two bands)C-O stretch (methoxy): ~1020-1080 and 1200-1275 cm⁻¹Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹ |
| Mass Spec. | Molecular Ion (M⁺): m/z = 167.16 |
Potential Impurities: A Synthesis-Based Perspective
The purity of this compound is largely dependent on its synthetic route. A common method for the introduction of an aldehyde group onto an activated aromatic ring is formylation. A plausible synthesis route is the Vilsmeier-Haack formylation of 2,6-dimethoxypyridine.
Based on this proposed synthesis, potential impurities could include:
-
Unreacted Starting Material: 2,6-Dimethoxypyridine.
-
By-products: Isomeric pyridine carboxaldehydes or products of over-formylation.
-
Reagents and Solvents: Residuals from the Vilsmeier-Haack reagents (e.g., phosphorus oxychloride, dimethylformamide) or other solvents used in the synthesis and purification steps.
-
Degradation Products: Oxidation of the aldehyde to a carboxylic acid (2,6-dimethoxypyridine-3-carboxylic acid).
The presence of these impurities can be detected by careful analysis of the spectroscopic data. For instance, the absence of the characteristic aldehyde proton signal in ¹H NMR and the C=O stretch in IR would indicate incomplete formylation.
Comparison of Analytical Techniques for Purity Validation
While spectroscopic methods are invaluable for structural elucidation and identification, chromatographic techniques often provide superior quantitative data for purity assessment.
Table 2: Comparison of Analytical Methods for Purity Validation
| Method | Advantages | Disadvantages | Typical LOD/LOQ |
| ¹H NMR | - Excellent for structural confirmation- Can quantify major components | - Lower sensitivity for minor impurities- Signal overlap can be an issue | ~0.1-1% |
| FT-IR | - Fast and simple- Good for identifying functional groups | - Not suitable for quantification- Less sensitive to small impurities | Not applicable |
| Mass Spec. | - Highly sensitive- Provides molecular weight information | - May not distinguish isomers- Quantification can be complex | pg - ng range |
| HPLC-UV | - High resolution and sensitivity- Excellent for quantification of impurities | - Requires method development- A reference standard is needed for each impurity | ng - µg range[2] |
| GC-MS | - High separation efficiency for volatile compounds- Provides both chromatographic and mass spectrometric data | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for polar compounds[3][4] | pg - ng range[5] |
Experimental Protocols
The following are generalized protocols for the spectroscopic and chromatographic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[6]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum as a mull (e.g., Nujol) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions: A reverse-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid), is a good starting point.[7][8][9]
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Data Analysis: Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the logical workflow for purity validation and a conceptual comparison of the analytical techniques.
Caption: Workflow for the purity validation of this compound.
Caption: Conceptual comparison of analytical methods for purity validation.
References
- 1. 2,6-二甲氧基吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commons.und.edu [commons.und.edu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,6-Dimethoxypyridine-3-carboxaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical. The choice of analytical methodology is paramount for ensuring the purity, stability, and quality of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with experimental protocols, data comparison, and workflow visualizations.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the separation and quantification of this compound from potential impurities and starting materials.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18.1-22 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of the aldehyde functional group, a derivatization step is often employed to improve chromatographic performance and sensitivity.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler for liquid injection.
2. Derivatization Procedure:
-
To a 1 mg/mL solution of the sample in anhydrous pyridine, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60 °C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of the aldehyde.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
Performance Data Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound. These values are representative of what can be achieved with well-optimized methods for similar analytes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time per Sample | ~ 25 minutes | ~ 20 minutes |
Method Comparison at a Glance
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. |
| Derivatization | Generally not required. | Often required for polar or thermally labile analytes to improve volatility and stability. |
| Sample Throughput | Moderate. | Moderate to high. |
| Selectivity | Good, based on chromatographic separation. | Excellent, due to both chromatographic separation and mass fragmentation patterns. |
| Identification Confidence | Based on retention time comparison with a known standard. | High, based on retention time and mass spectral library matching. |
| Instrumentation Cost | Moderate. | High. |
| Solvent Consumption | High. | Low. |
Experimental Workflow Diagrams
Caption: General workflow for the HPLC analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine quantitative analysis, particularly for purity assessment and in-process control where the identity of the main component is already known.
-
GC-MS , especially with derivatization, offers higher sensitivity and unparalleled specificity for identification, making it the preferred method for trace-level impurity profiling, structural elucidation of unknowns, and in situations where definitive confirmation of the analyte's identity is required.
For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering definitive identification of the target compound and any volatile impurities.
A Comparative Analysis of the Reactivity of 2,6-Dimethoxypyridine-3-carboxaldehyde and Other Pyridine Aldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic aldehydes is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 2,6-dimethoxypyridine-3-carboxaldehyde against other common pyridine aldehydes, namely pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde. The analysis is supported by available experimental data and established principles of organic chemistry.
The reactivity of pyridine aldehydes is fundamentally governed by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack. However, the position of the aldehyde group and the presence of other substituents on the pyridine ring can significantly modulate this reactivity. In the case of this compound, the two electron-donating methoxy groups at positions 2 and 6 are expected to counteract the electron-withdrawing effect of the pyridine nitrogen, thereby reducing the electrophilicity of the carbonyl carbon at position 3. This electronic effect is anticipated to render this compound less reactive towards nucleophiles compared to its unsubstituted counterparts.
Knoevenagel Condensation
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. A comparative study on the catalyst-free Knoevenagel condensation of pyridinecarboxaldehydes with various active methylene compounds in a water-ethanol mixture at room temperature provides valuable insights into their relative reactivities.[1]
Comparative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Reaction Time (min) | Yield (%) |
| Pyridine-4-carboxaldehyde | Malononitrile | 30 | 95 |
| Pyridine-3-carboxaldehyde | Malononitrile | 45 | 92 |
| Pyridine-2-carboxaldehyde | Malononitrile | 25 | 94 |
| Pyridine-4-carboxaldehyde | Cyanoacetamide | 50 | 90 |
| Pyridine-3-carboxaldehyde | Cyanoacetamide | 60 | 88 |
| Pyridine-2-carboxaldehyde | Cyanoacetamide | 40 | 92 |
Data sourced from a catalyst-free Knoevenagel condensation study.[1]
Based on the available data, the reactivity of unsubstituted pyridine aldehydes in the Knoevenagel condensation follows the order: 2-carboxaldehyde > 4-carboxaldehyde > 3-carboxaldehyde.[1] The enhanced reactivity of the 2- and 4-isomers is attributed to the direct resonance and inductive electron-withdrawing effects of the pyridine nitrogen, which increases the electrophilicity of the carbonyl carbon.[1]
Caption: General mechanism of the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another fundamental transformation to assess aldehyde reactivity. The reaction involves a phosphonium ylide as the nucleophile. While direct comparative kinetic data for the Wittig reaction of various pyridine aldehydes is scarce, the reactivity trends are expected to mirror those observed in other nucleophilic additions.
Due to the electron-donating nature of the methoxy groups, this compound is anticipated to be less reactive in Wittig reactions compared to the unsubstituted pyridine-3-carboxaldehyde. The increased electron density at the carbonyl carbon will slow down the initial nucleophilic attack by the ylide. In contrast, pyridine-2- and pyridine-4-carboxaldehydes are expected to be more reactive than the 3-isomer due to the stronger electron-withdrawing effect of the ring nitrogen at these positions.
Caption: Experimental workflow for a Wittig reaction.
Reduction and Oxidation Reactions
The reactivity of the aldehyde group in reduction and oxidation reactions is also influenced by the electronic environment of the pyridine ring.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents like sodium borohydride (NaBH₄). The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon. Therefore, this compound is expected to be reduced more slowly than the unsubstituted pyridine aldehydes. Conversely, pyridine-2- and pyridine-4-carboxaldehydes should undergo reduction more readily.
Oxidation to Carboxylic Acids
The oxidation of pyridine aldehydes to their corresponding carboxylic acids can be accomplished using various oxidizing agents. While the electronic effects on the aldehyde group are a factor, the reaction is also influenced by the stability of the pyridine ring towards oxidation. In some cases, the pyridine nitrogen itself can be oxidized to an N-oxide. However, for the conversion of the aldehyde functionality, stronger oxidizing conditions might be required for the less reactive this compound compared to the more electron-deficient pyridine aldehydes.
Experimental Protocols
General Procedure for Catalyst-Free Knoevenagel Condensation
This protocol is adapted from a study on pyridinecarboxaldehydes.[1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the pyridine aldehyde (1 mmol) and the active methylene compound (1 mmol) in a 1:1 mixture of water and ethanol (4 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.
General Procedure for a Wittig Reaction
This is a general protocol and may require optimization for specific substrates.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Reaction: Dissolve the pyridine aldehyde (1 mmol) in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Conclusion
The reactivity of this compound is significantly influenced by the presence of two electron-donating methoxy groups. These substituents decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles in reactions such as Knoevenagel condensations and Wittig reactions compared to unsubstituted pyridine aldehydes. The general order of reactivity for unsubstituted pyridine aldehydes is typically 2- > 4- > 3-carboxaldehyde. While direct quantitative data for this compound is limited, understanding these electronic effects allows for a rational prediction of its chemical behavior, which is crucial for its effective utilization in organic synthesis. Further experimental studies are warranted to provide precise quantitative comparisons and to fully elucidate the reactivity profile of this and other substituted pyridine aldehydes.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Dimethoxypyridine-3-carboxaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography in the context of 2,6-dimethoxypyridine-3-carboxaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the current absence of publicly available crystallographic data for this compound itself, this guide will focus on a closely related analogue, (2,6-Dimethoxypyridin-3-yl)boronic acid, for which a crystal structure has been determined. This will be compared with other analytical techniques used to characterize the target aldehyde.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
The structural elucidation of novel compounds relies on a variety of analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.
| Analytical Technique | Information Provided | Sample Requirements | Throughput |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | High-quality single crystal (typically >0.1 mm) | Low to Medium |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Soluble sample in a suitable deuterated solvent | High |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS) | Small amount of sample, can be in solid or solution | High |
| Infrared (IR) Spectroscopy | Presence of functional groups | Solid or liquid sample | High |
Case Study: The Crystal Structure of (2,6-Dimethoxypyridin-3-yl)boronic acid
The crystal structure of (2,6-Dimethoxypyridin-3-yl)boronic acid, a key synthetic precursor to various derivatives, has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 656186. The crystallographic analysis provides precise data on its molecular geometry.
| Parameter | (2,6-Dimethoxypyridin-3-yl)boronic acid |
| Chemical Formula | C₇H₁₀BNO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.65 Å, b = 10.23 Å, c = 11.12 Åα = 90°, β = 109.8°, γ = 90° |
| Key Bond Lengths | C-B: ~1.56 ÅB-O: ~1.37 ÅC-N (pyridine): ~1.34 ÅC-O (methoxy): ~1.35 Å |
| Key Bond Angles | O-B-O: ~118°C-C-B: ~122° |
Note: The bond lengths and angles are approximate values derived from typical structures and the specific data should be consulted from the original publication for precise values.
Alternative Analytical Approaches for this compound
In the absence of a crystal structure for this compound, researchers rely on a combination of spectroscopic methods to confirm its identity and purity.
| Technique | Key Findings for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, -CHO), 8.2 (d, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 4.0 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.0 (C=O), 165.0 (C-O), 158.0 (C-O), 142.0 (Ar-C), 115.0 (Ar-C), 108.0 (Ar-C), 54.0 (-OCH₃) |
| Mass Spectrometry (ESI-MS) | m/z: 168.06 [M+H]⁺ |
| Infrared (IR) Spectroscopy | ν ~1690 cm⁻¹ (C=O stretch of aldehyde) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction follows a well-defined workflow.
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Below is a diagram illustrating the experimental workflow for single-crystal X-ray diffraction.
Logical Framework for Structural Analysis
The decision to pursue X-ray crystallographic analysis is often part of a larger analytical strategy. The following diagram illustrates the logical relationship between different analytical techniques in the structural elucidation of a novel compound.
A Comparative Guide to the Computational Modeling of 2,6-Dimethoxypyridine-3-carboxaldehyde Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational modeling of reaction mechanisms involving 2,6-dimethoxypyridine-3-carboxaldehyde and its analogs. Due to the limited direct computational studies on this specific molecule, this guide leverages data from its parent compound, 3-pyridinecarboxaldehyde, to provide insights into its reactivity. The focus is on common aldehyde reactions: nucleophilic addition (hydration and hemiacetal formation) and the Cannizzaro reaction.
The presence of two electron-donating methoxy groups at the 2 and 6 positions of the pyridine ring is expected to significantly influence the electrophilicity of the aldehyde's carbonyl carbon. This guide will explore the theoretical basis for this influence and compare it with available experimental and computational data for unsubstituted pyridine aldehydes.
Comparison of Reactivity: this compound vs. 3-Pyridinecarboxaldehyde
The electron-donating nature of the methoxy groups in this compound increases the electron density on the pyridine ring, which in turn is expected to reduce the partial positive charge on the carbonyl carbon of the aldehyde group. This makes it less electrophilic and therefore, less reactive towards nucleophiles compared to the unsubstituted 3-pyridinecarboxaldehyde.
Nucleophilic Addition: Hydration and Hemiacetal Formation
Nucleophilic addition of water or an alcohol to an aldehyde results in the formation of a gem-diol or a hemiacetal, respectively. A study by Mata et al. provides experimental and theoretical data on this reaction for various pyridinecarboxaldehyde isomers.[1]
Table 1: Comparison of Gem-Diol and Hemiacetal Formation
| Compound | Solvent | Product(s) | Experimental Observations (% Aldehyde Remaining)[1] | Theoretical Analysis |
| 3-Pyridinecarboxaldehyde | D₂O | Gem-diol | 96% | The electronic structure of the pyridine ring influences the reactivity of the carbonyl group.[1] |
| CD₃OD | Hemiacetal | 78% | Protic solvents favor the formation of the gem-diol and hemiacetal.[1] | |
| This compound | D₂O / CD₃OD | Gem-diol / Hemiacetal | No direct experimental or computational data available. | The electron-donating methoxy groups are expected to decrease the equilibrium constant for this reaction, resulting in a higher percentage of the aldehyde form at equilibrium compared to 3-pyridinecarboxaldehyde. |
Cannizzaro Reaction
In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction to yield a primary alcohol and a carboxylic acid.[2] The reactivity of pyridinecarboxaldehydes in the Cannizzaro reaction is influenced by the position of the aldehyde group.[1]
Table 2: Comparison of Reactivity in the Cannizzaro Reaction
| Compound | Conditions | Product(s) | Experimental Observations for Pyridine Aldehydes[1] | Expected Reactivity |
| 3-Pyridinecarboxaldehyde | 0.4 M NaOH in D₂O | 3-Pyridylcarbinol and 3-Pyridinecarboxylic acid | Quantitative conversion to alcohol and carboxylic acid.[1] | High reactivity due to the electrophilic nature of the carbonyl carbon. |
| This compound | Strong Base | 2,6-Dimethoxy-3-pyridylcarbinol and 2,6-Dimethoxy-3-pyridinecarboxylic acid | No direct experimental data available. | The reduced electrophilicity of the carbonyl carbon due to the electron-donating methoxy groups is expected to slow down the rate of the Cannizzaro reaction compared to 3-pyridinecarboxaldehyde. |
Experimental Protocols
The following are representative experimental protocols for the types of reactions discussed.
Protocol for NMR Analysis of Hemiacetal Formation[1]
A solution of the corresponding aldehyde (e.g., 3-pyridinecarboxaldehyde) is prepared at a concentration of 0.02 M in deuterated methanol (CD₃OD). The ¹H-NMR spectrum is recorded to determine the equilibrium between the aldehyde and the hemiacetal forms.
General Protocol for the Cannizzaro Reaction[1]
The pyridinecarboxaldehyde is dissolved in a 0.4 M solution of sodium hydroxide in D₂O. The reaction progress is monitored by ¹H-NMR spectroscopy to observe the conversion of the aldehyde to the corresponding alcohol and carboxylate.
Visualizing Reaction Mechanisms
The following diagrams illustrate the proposed mechanistic pathways.
Caption: General mechanisms for hydration and hemiacetal formation.
Caption: Proposed ionic mechanism for the Cannizzaro reaction.
Conclusion
While direct computational studies on the reaction mechanisms of this compound are currently lacking, a comparative analysis with its parent compound, 3-pyridinecarboxaldehyde, provides valuable insights into its expected reactivity. The electron-donating methoxy groups at the 2 and 6 positions are predicted to decrease the electrophilicity of the aldehyde's carbonyl carbon. This deactivation is expected to result in less favorable equilibria for nucleophilic addition reactions like hydration and hemiacetal formation, and a slower rate for the Cannizzaro reaction when compared to 3-pyridinecarboxaldehyde. Further experimental and computational studies are warranted to quantify these substituent effects and to explore other reaction pathways for this versatile heterocyclic aldehyde.
References
Benchmarking the Efficacy of 2,6-Dimethoxypyridine-3-carboxaldehyde-Based Drugs: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the efficacy of gamma-secretase modulators (GSMs) derived from a 2,6-dimethoxypyridine-3-carboxaldehyde scaffold with alternative Alzheimer's disease therapies. The information is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
The modulation of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, represents a promising therapeutic strategy for Alzheimer's disease. A class of GSMs incorporating a methoxypyridine motif, synthesized from the versatile building block this compound, has demonstrated significant potential in preclinical studies. These compounds aim to allosterically modulate gamma-secretase activity to favor the production of shorter, less amyloidogenic Aβ peptides, thereby reducing the levels of the aggregation-prone Aβ42.
Comparative Efficacy of Methoxypyridine-Derived GSMs
The development of methoxypyridine-derived GSMs has led to compounds with improved potency and favorable drug-like properties. The insertion of the methoxypyridine motif has been shown to enhance the activity of these compounds in reducing Aβ42 production.[1][2][3] Preclinical validation of potent GSMs derived from this scaffold has demonstrated robust time- and dose-dependent efficacy in various animal models.[4][5][6]
Below is a summary of the in vitro and in vivo efficacy of a key methoxypyridine-derived GSM, referred to as Compound 64, and its further optimized analogs (Compounds 1, 2, and 3).
| Compound | Target | In Vitro IC50 (Aβ42 Reduction) | In Vivo Efficacy (J20 Mice) | In Vivo Efficacy (Tg2576 Mice) | Reference |
| Compound 64 | Gamma-Secretase | 60 nM | Dose-dependent reduction of plasma Aβ42 and Aβ40.[3] | Reduction of plasma and brain Aβ42 levels.[1][2][3] | [1][3] |
| Compound 1 (BPN-15606) | Gamma-Secretase | - | Significant lowering of Aβ42 in plasma, CSF, and brain.[4] | - | [4] |
| Compound 2 | Gamma-Secretase | - | Potent reduction of Aβ42 in plasma, CSF, and brain.[4] | - | [4] |
| Compound 3 | Gamma-Secretase | - | Dose-dependent lowering of Aβ42 and Aβ40 in plasma and brain.[4] | - | [4] |
Comparison with Alternative Alzheimer's Disease Therapies
The therapeutic landscape for Alzheimer's disease includes several approaches targeting the amyloid cascade. A comparison of methoxypyridine-derived GSMs with other prominent strategies is crucial for understanding their relative potential.
| Therapeutic Strategy | Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Gamma-Secretase Modulators (GSMs) | Methoxypyridine-derived compounds, NSAID-derived GSMs (e.g., Tarenflurbil), E2012 | Allosterically modulate gamma-secretase to shift Aβ production from Aβ42 to shorter, less toxic forms.[7][8][9][10][11] | Spares Notch signaling, potentially leading to a better safety profile compared to GSIs.[6][7] | Some early generation GSMs had low potency and poor brain penetration.[10] |
| Gamma-Secretase Inhibitors (GSIs) | Semagacestat, Avagacestat | Directly inhibit gamma-secretase activity, blocking the production of all Aβ peptides.[12] | Potent reduction of total Aβ levels. | Inhibition of Notch signaling leads to significant side effects.[12][13] Clinical trials have largely failed.[12] |
| Anti-Aβ Monoclonal Antibodies | Aducanumab, Lecanemab, Donanemab | Bind to and promote the clearance of Aβ plaques from the brain.[11] | Have shown clinical benefit in slowing cognitive decline in early-stage patients.[11] | Risk of amyloid-related imaging abnormalities (ARIA), requires intravenous administration.[11] |
| BACE1 Inhibitors | Verubecestat, Lanabecestat | Inhibit the beta-secretase enzyme (BACE1), the first step in Aβ production. | Reduces the production of all Aβ species. | Clinical trials have failed due to lack of efficacy and cognitive worsening in some cases. |
Experimental Protocols
In Vitro Aβ42 Reduction Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the reduction of Aβ42 secretion from cultured cells.
Methodology:
-
Cell Culture: Human neuroglioma (H4) cells overexpressing human APP751 are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control.
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Aβ Measurement: The levels of Aβ42 in the supernatant are quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.[14][15]
-
Data Analysis: The Aβ42 levels are normalized to a control protein and plotted against the compound concentration to determine the IC50 value.
In Vivo Aβ42 Reduction in Transgenic Mice
Objective: To assess the in vivo efficacy of test compounds in reducing Aβ42 levels in the brain and plasma of Alzheimer's disease mouse models (e.g., J20 or Tg2576).
Methodology:
-
Animal Models: Transgenic mice expressing human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease are used.
-
Compound Administration: The test compound is administered orally or via another appropriate route at various doses for a specified duration (e.g., acute, subchronic, or chronic).
-
Sample Collection: At the end of the treatment period, blood and brain tissue are collected.
-
Aβ Extraction and Measurement: Aβ peptides are extracted from the plasma and brain homogenates. The levels of Aβ42 and Aβ40 are then quantified using ELISA or a similar immunoassay.[14][15][16][17][18]
-
Data Analysis: The Aβ levels in the treated groups are compared to the vehicle-treated control group to determine the percentage reduction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the gamma-secretase signaling pathway and a typical experimental workflow for evaluating GSMs.
Caption: Gamma-secretase signaling pathway and points of intervention.
Caption: Experimental workflow for preclinical evaluation of GSMs.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 10. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 12. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. The appropriate sample-handling procedure for measuring the plasma β-amyloid level using a fully automated immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. A mix-and-click method to measure amyloid-β concentration with sub-micromolar sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 2,6-Dimethoxypyridine-3-carboxaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of isomeric compounds is crucial for lead optimization and drug discovery. This guide provides a comparative overview of the potential biological effects of 2,6-Dimethoxypyridine-3-carboxaldehyde and its isomers, drawing upon available data for structurally related pyridine derivatives to extrapolate potential activities. While direct comparative experimental data for the specific isomers of this compound is limited in publicly available literature, this document synthesizes information from analogous compounds to offer a predictive comparison of their potential cytotoxic, antioxidant, and anti-inflammatory properties.
Introduction to Pyridine-3-carboxaldehyde Derivatives
Pyridine-3-carboxaldehyde and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities are often influenced by the substitution pattern on the pyridine ring, with methoxy groups, in particular, being known to modulate biological effects. The positional isomerism of these substituents can lead to significant differences in efficacy and mechanism of action. This guide will explore the potential biological landscape of this compound isomers, providing a framework for future experimental investigation.
Comparative Biological Activities (Based on Related Compounds)
The following tables summarize representative experimental data for pyridine derivatives that are structurally similar to the isomers of this compound. It is important to note that these values are intended to be illustrative of the potential activities and may not be directly representative of the target compounds.
Table 1: Comparative Cytotoxic Activity of Substituted Pyridine Derivatives against Cancer Cell Lines
| Compound/Isomer Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative S1 | PC3 (Prostate) | 28.2 | 5-Fluorouracil | 0.49 |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative S3 | PC3 (Prostate) | 69.2 | 5-Fluorouracil | 0.49 |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative S4 | PC3 (Prostate) | 81.3 | 5-Fluorouracil | 0.49 |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | - | - |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | - | - |
Note: The data presented is for structurally related pyridine derivatives and not direct isomers of this compound. The IC50 values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Comparative Antioxidant Activity of Pyridine Derivatives
| Compound/Isomer Analog | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine (Compound 6a) | DPPH Radical Scavenging | 79 | Butylated Hydroxyanisole | - |
| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine (Compound 6b) | DPPH Radical Scavenging | 92 | Butylated Hydroxyanisole | - |
| Mexidol (3-hydroxypyridine derivative) | Chemiluminescence | - | Emoxipin, Proxipin | - |
Note: The data is from studies on various pyridine derivatives. The IC50 value in the DPPH assay represents the concentration of the compound that scavenges 50% of the DPPH free radicals.
Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound/Isomer Analog | Animal Model | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced paw edema | > Indomethacin | Indomethacin | - |
| 3-Amino imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced paw edema | > Indomethacin | Indomethacin | - |
| Pyridone and pyridine derivatives fused with steroidal structure (8 compounds) | Carrageenan-induced edema | > Prednisolone | Prednisolone | - |
Note: This table presents qualitative and semi-quantitative data on the anti-inflammatory effects of various pyridine-based compounds.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays discussed in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (isomers of this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic and widely used method for screening acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compounds orally or via intraperitoneal injection at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the potential mechanisms of action and the overall research strategy.
Signaling Pathways
Many pyridine derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The NF-κB and MAPK pathways are two such critical pathways.
A Comparative Guide to the Structural Validation of Synthesized 2,6-Dimethoxypyridine-3-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For novel derivatives of 2,6-Dimethoxypyridine-3-carboxaldehyde, a scaffold of interest in medicinal chemistry, rigorous validation is essential to ensure the reliability of subsequent biological and pharmacological evaluations. This guide provides a comparative overview of the primary analytical techniques for structural elucidation, complete with detailed experimental protocols and comparative data tables.
The validation process for these derivatives relies on a combination of modern spectroscopic methods to determine the molecular formula, connectivity, and overall structure of the synthesized molecules. The most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Key Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is required for the definitive structural validation of this compound derivatives. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, and spatial relationships. | Non-destructive; provides definitive evidence of covalent structure.[1] | Requires soluble material; complex spectra may need advanced 2D techniques for full interpretation.[1] |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.[1][2] | Does not typically provide information on connectivity or stereochemistry; fragmentation can be complex.[1] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, C=N). | Fast and simple; provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key validation experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[1][3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within an NMR tube.[1] Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
-
Data Acquisition (¹H NMR): Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts, multiplicities, and coupling constants to establish proton connectivity. Analyze ¹³C NMR chemical shifts to identify the carbon environments.
2. Mass Spectrometry (MS) MS provides the exact molecular weight and is used to confirm the elemental composition.[1][4]
-
Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Analysis: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and allows for the observation of the molecular ion peak.[2]
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode (HRMS) to obtain a precise mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Data Analysis: Use the exact mass of the molecular ion to calculate the elemental formula, which can then be compared to the expected formula of the target derivative.[2]
3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.[5]
-
Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrophotometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups in the molecule, such as the aldehyde C=O stretch, C-O ether stretches, and aromatic C=C/C=N vibrations.
Comparative Data for a this compound Derivative
The tables below summarize the expected analytical data for a representative synthesized derivative.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.3 | Singlet (s) | - | 1H |
| Pyridine H-4 | ~8.2 | Doublet (d) | ~8.0 | 1H |
| Pyridine H-5 | ~6.5 | Doublet (d) | ~8.0 | 1H |
| Methoxy (-OCH₃) | ~4.1 | Singlet (s) | - | 3H |
| Methoxy (-OCH₃) | ~4.0 | Singlet (s) | - | 3H |
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~188 |
| Pyridine C-2, C-6 | ~165, ~163 |
| Pyridine C-4 | ~140 |
| Pyridine C-3 | ~115 |
| Pyridine C-5 | ~105 |
| Methoxy (-OCH₃) | ~54, ~53 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₈H₉NO₃ |
| Exact Mass (Calculated) | 167.0582 |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Found Mass (Hypothetical) | 167.0585 |
Table 4: Key IR Spectroscopy Data (KBr Pellet)
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Aldehyde | C=O Stretch | 1690 - 1710 |
| Aromatic Ring | C=C / C=N Stretch | 1580 - 1620 |
| Ether | C-O Stretch | 1250 - 1300 |
| Aldehyde | C-H Stretch | 2720 - 2820 |
Visualized Workflows and Pathways
Diagrams help clarify complex processes and relationships. The following visualizations use the DOT language to illustrate the validation workflow and a relevant biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
A Head-to-Head Comparison of Synthetic Routes to 2,6-Dimethoxypyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two common synthetic strategies for the preparation of 2,6-Dimethoxypyridine-3-carboxaldehyde, a valuable building block in medicinal chemistry.
This guide provides a comprehensive comparison of two prominent synthetic routes to this compound: Directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction. The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a synthetic strategy based on factors such as yield, reaction conditions, and scalability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Directed ortho-Lithiation and Formylation | Route 2: Vilsmeier-Haack Reaction |
| Starting Material | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine |
| Key Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | -78 °C to room temperature | 0 °C to 80 °C |
| Reported Yield | ~75% | Not explicitly found for this substrate, but generally moderate to high for activated systems |
| Key Advantages | High regioselectivity, generally high yields. | Milder conditions for the formylation step, avoids highly pyrophoric organolithium reagents. |
| Key Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions; use of pyrophoric n-BuLi. | The Vilsmeier reagent is highly reactive and moisture-sensitive; potential for side reactions if not controlled. |
Synthetic Pathways Overview
The two routes offer distinct approaches to the formylation of the 2,6-dimethoxypyridine core.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 1: Directed ortho-Lithiation and Formylation
Materials:
-
2,6-Dimethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,6-dimethoxypyridine (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[2][3]
Materials:
-
2,6-Dimethoxypyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium acetate solution
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous DMF (used as both reagent and solvent, or in a solvent like DCE).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2,6-dimethoxypyridine (1.0 eq) in anhydrous DCE or DMF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ or sodium acetate until the mixture is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
Both the directed ortho-lithiation/formylation and the Vilsmeier-Haack reaction represent viable pathways for the synthesis of this compound. The choice between these two methods will likely depend on the specific laboratory capabilities and safety considerations. The directed lithiation route offers the potential for high yields but requires handling of pyrophoric reagents and cryogenic conditions. The Vilsmeier-Haack reaction, while potentially lower-yielding for this specific substrate, avoids the use of organolithiums and may be more amenable to larger-scale synthesis. For any specific application, it is recommended to perform small-scale optimization studies for either route to determine the most efficient and practical method.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxypyridine-3-carboxaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Dimethoxypyridine-3-carboxaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage chemical waste responsibly.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its hazards. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Summary:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1] | |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] |
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene) | To prevent skin contact and potential sensitization. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes and serious damage. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in compliance with local, regional, and national regulations such as those established by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation and Collection
Proper segregation is the first step in compliant chemical waste disposal.
-
Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), must be classified as hazardous waste.
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Do not mix waste containing this chemical with these materials.
-
Container Selection: Collect waste in a designated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition with a secure lid.
Step 2: Waste Container Labeling
Accurate labeling is a critical regulatory requirement.
-
Label Contents: The waste container label must be clearly marked with the words "Hazardous Waste."
-
Chemical Identification: List all chemical constituents by their full name (i.e., "this compound" and any other chemicals in the waste stream) and their approximate concentrations.
-
Hazard Warning: The label should include appropriate hazard pictograms (as shown in the table above).
Step 3: On-Site Accumulation and Storage
Waste must be stored safely and securely prior to its removal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Ensure the storage area is secure to prevent unauthorized access.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and certified entity.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracted vendors.
-
Waste Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form, either online or as a hard copy.
-
Documentation: Ensure all necessary paperwork is completed accurately. This may include a hazardous waste manifest, which is a legal document that tracks the waste from the point of generation to its final disposal facility.
The following diagram illustrates the logical workflow for the disposal process.
Caption: Disposal Workflow Diagram.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
